3-Chloro-3H-pyrazole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H3ClN2 |
|---|---|
Molecular Weight |
102.52 g/mol |
IUPAC Name |
3-chloro-3H-pyrazole |
InChI |
InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-3H |
InChI Key |
ATVFBXSPGXSTGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC1Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Chloro-1H-pyrazole from 3-aminopyrazole, a crucial transformation for the generation of versatile building blocks in medicinal chemistry and materials science. The primary method described is the Sandmeyer reaction, a reliable and widely used process for the conversion of heteroaromatic amines to their corresponding halides. This document provides detailed experimental protocols, quantitative data, and visualizations to aid in the successful execution and understanding of this synthetic route.
Core Synthesis Pathway: The Sandmeyer Reaction
The conversion of 3-aminopyrazole to 3-chloro-1H-pyrazole is efficiently achieved through a Sandmeyer reaction. This two-step process first involves the diazotization of the amino group on the pyrazole ring to form a reactive diazonium salt. This intermediate is then subjected to a copper(I)-catalyzed reaction to introduce a chlorine atom, liberating nitrogen gas.
It is important to note that while the target is often conceptualized as 3-Chloro-3H-pyrazole, the product of this synthesis is the more stable tautomer, 3-Chloro-1H-pyrazole. The 3H-tautomer may exist in equilibrium or as a transient species, but the isolable product is predominantly the 1H-form.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of 3-Chloro-1H-pyrazole from 3-aminopyrazole via a Sandmeyer-type reaction.
| Parameter | Value | Reference |
| Starting Material | 3-Aminopyrazole | N/A |
| Product | 3-Chloro-1H-pyrazole | N/A |
| Reagents | Isoamyl nitrite, Copper(II) chloride, Hydrochloric acid | [1][2] |
| Solvent | Acetonitrile | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | 48 hours | [1][2] |
| Yield | 42% | [1][2] |
| Purity | Purified by silica gel column chromatography | [1][2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 3-Chloro-1H-pyrazole based on established procedures.[1][2]
Materials:
-
1H-Pyrazol-3-amine (3-aminopyrazole)
-
Acetonitrile (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(II) chloride (CuCl₂)
-
Isoamyl nitrite
-
10% aqueous ammonia solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 20.0 g (241 mmol) of 1H-pyrazol-3-amine in 600 mL of acetonitrile.
-
Acidification and Catalyst Addition: Slowly add 20 mL of concentrated hydrochloric acid to the solution. Cool the mixture to 0 °C using an ice bath. To this cooled mixture, add 65.0 g (481 mmol) of copper(II) chloride.
-
Diazotization: Stir the reaction mixture at 0 °C for 30 minutes. Following this, add 56.4 g (481 mmol) of isoamyl nitrite dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 2 days.
-
Workup: After the reaction is complete, quench the reaction by adding 1 L of 10% aqueous ammonia solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (5 x 500 mL).
-
Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting residue should be purified by silica gel column chromatography using an eluent of hexane/ethyl acetate (20:1) to afford 3-chloro-1H-pyrazole (10.3 g, 42% yield) as a green oil.[1][2]
Characterization Data
The synthesized 3-Chloro-1H-pyrazole can be characterized using various spectroscopic methods.
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Signaling Pathway: The Sandmeyer Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction for the synthesis of 3-Chloropyrazole.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-Chloro-1H-pyrazole.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-3H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3H-pyrazole, a halogenated derivative of the five-membered heterocyclic aromatic compound pyrazole, serves as a crucial building block in medicinal chemistry and materials science. Its structural features, including the presence of a reactive chlorine atom and two adjacent nitrogen atoms, impart unique electronic and steric properties that are leveraged in the synthesis of a wide array of functional molecules. Pyrazole and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation development.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of a key biological signaling pathway associated with the broader class of pyrazole compounds.
Tautomerism
It is essential to recognize that this compound exists in tautomeric equilibrium with its more stable isomer, 3-chloro-1H-pyrazole. The proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. Due to its greater thermodynamic stability, the 1H-tautomer is the predominant form and is the isomer for which most experimental data are available. Throughout this guide, the properties discussed will pertain to the 3-chloro-1H-pyrazole tautomer, while acknowledging the dynamic equilibrium with the 3H-form.
Physicochemical Properties
The fundamental physicochemical properties of 3-chloro-1H-pyrazole are summarized in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂ | PubChem |
| Molecular Weight | 102.52 g/mol | PubChem |
| Melting Point | 40 °C | ChemicalBook |
| Boiling Point | 76-77 °C at 0.5 mmHg | Apollo Scientific |
| 250.9 ± 13.0 °C (Predicted) | ChemicalBook | |
| Aqueous Solubility | 2.2 g/L (at 25 °C) | Guidechem |
| pKa | 11.04 ± 0.10 (Predicted) | Guidechem |
| LogP | 1.2 (Predicted) | PubChemLite |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of 3-chloro-1H-pyrazole.
Melting Point Determination
The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid. For a pure compound, the melting point is a sharp, well-defined temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry 3-chloro-1H-pyrazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range represents the melting point of the compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Siwoloboff Method (Small Scale)
-
Sample Preparation: A small volume (a few drops) of molten 3-chloro-1H-pyrazole is placed in a small test tube (fusion tube).
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil).
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped. The temperature at which the last bubble emerges and the liquid begins to enter the capillary tube is recorded as the boiling point. For compounds sensitive to high temperatures, this determination can be performed under reduced pressure.
Aqueous Solubility Determination
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of solid 3-chloro-1H-pyrazole is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of 3-chloro-1H-pyrazole in a clear aliquot of the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
pKa Determination
The pKa is a measure of the acidity of a compound. For a weak base like 3-chloro-1H-pyrazole, the pKa refers to the acidity of its conjugate acid.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of 3-chloro-1H-pyrazole is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated.
LogP Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of 3-chloro-1H-pyrazole is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation and Quantification: The two phases are carefully separated. The concentration of 3-chloro-1H-pyrazole in each phase is determined using a suitable analytical method (e.g., HPLC-UV or GC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to interact with a variety of biological targets, leading to a range of pharmacological effects. For instance, some pyrazole-containing compounds have been shown to act as anticancer agents by inducing DNA damage and activating the p53 signaling pathway.[3] The p53 protein is a tumor suppressor that plays a critical role in regulating the cell cycle and apoptosis.
Below is a simplified representation of a generic p53 activation pathway that can be influenced by certain bioactive molecules.
Caption: A simplified diagram of the p53 signaling pathway.
Physicochemical Characterization Workflow
The systematic determination of physicochemical properties is a critical workflow in chemical research and drug development. The following diagram illustrates a logical sequence of experiments for the characterization of a compound like this compound.
Caption: Workflow for physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, with a focus on its more stable 3-chloro-1H-pyrazole tautomer. The tabulated data and comprehensive experimental protocols offer a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound. The illustrative diagrams of a relevant biological pathway and a characterization workflow further enhance the practical utility of this guide for professionals in drug development and related fields. A thorough grasp of these fundamental properties is indispensable for unlocking the full potential of this compound in the creation of novel and effective chemical entities.
References
An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-3H-pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-chloro-3H-pyrazole core is a reactive heterocyclic motif of growing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, reactivity, and stability of this particular pyrazole tautomer. While the 1H- and 2H-isomers of chloropyrazoles are more extensively studied, this document consolidates the available knowledge on the less common 3H-isomer, offering insights into its unique chemical properties. The guide details synthetic strategies, characteristic reactions such as nucleophilic substitutions and cycloadditions, and an analysis of its thermal and hydrolytic stability. Experimental protocols for key transformations and spectroscopic data are provided where available. Furthermore, the role of the broader class of chloropyrazole derivatives as kinase inhibitors in critical signaling pathways relevant to drug discovery is explored.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in various biological interactions have established them as privileged scaffolds in pharmaceutical and agrochemical research. The introduction of a chlorine atom onto the pyrazole ring significantly modulates its electronic properties, enhancing its utility as a synthetic intermediate. Among the possible regioisomers, the this compound tautomer presents a unique reactivity profile due to the sp3-hybridized carbon at the 3-position. This guide focuses specifically on the chemistry of the this compound ring, providing a technical resource for researchers leveraging this scaffold in their work.
Synthesis of 3-Chloro-3H-pyrazoles
The synthesis of 3-chloro-3H-pyrazoles is less commonly reported than their 1H- and 2H- counterparts. However, several general strategies for the preparation of chloropyrazoles can be adapted, and specific methods for obtaining the 3H-tautomer have been described, particularly for substituted derivatives.
General Synthetic Routes for Chloropyrazoles
Several established methods provide access to the chloropyrazole core, which may exist in tautomeric equilibrium or can be precursors to the 3H-isomer.
-
Halogenation of Pyrazoles: Direct chlorination of the pyrazole ring often occurs at the 4-position. To achieve chlorination at the 3- or 5-position, the 4-position must typically be blocked.[1]
-
Dehydroxyhalogenation of Pyrazolones: A common and effective method involves the treatment of 3- or 5-hydroxypyrazoles (pyrazolones) with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]
-
Sandmeyer Reaction: 3-Aminopyrazoles can be converted to their corresponding 3-chloropyrazoles via a Sandmeyer-type reaction, involving diazotization followed by treatment with a copper(I) chloride source.[1]
-
From Dicarbonyl Compounds and Hydrazines: The condensation of 1,3-dicarbonyl compounds with hydrazines is a fundamental method for pyrazole synthesis.[2] The resulting pyrazole can then be subjected to chlorination.
Synthesis of a Substituted this compound Derivative
A specific method for the synthesis of a substituted and partially saturated this compound, trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole, has been reported. This reaction involves the treatment of the lithium salt of 3,4,4-trimethyl-3,4-dihydro-3,5-diphenyl-2H-pyrazole with tosyl chloride, which unexpectedly leads to C-chlorination.[3]
Experimental Protocol: Synthesis of trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole [3]
-
Preparation of the Lithio Salt: A solution of 3,4,4-trimethyl-3,4-dihydro-3,5-diphenyl-2H-pyrazole in a suitable aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).
-
Deprotonation: An equimolar amount of a strong base, such as n-butyllithium, is added dropwise to the solution to generate the corresponding lithium salt. The reaction is stirred for a specified time to ensure complete deprotonation.
-
Reaction with Tosyl Chloride: A solution of tosyl chloride in the same solvent is added to the solution of the lithium salt.
-
Workup: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole.
Chemical Reactivity
The reactivity of the this compound ring is dominated by the lability of the C-Cl bond and the potential for rearrangement to more stable aromatic tautomers.
Nucleophilic Substitution
The chlorine atom at the 3-position of a 3H-pyrazole is susceptible to nucleophilic attack, although this reactivity is significantly enhanced in the corresponding aromatic 1H- or 2H-chloropyrazoles, especially when the ring is activated by electron-withdrawing groups. Common nucleophiles include amines, alkoxides, and thiolates.
Cycloaddition Reactions
3H-Pyrazoles can act as dienophiles in Diels-Alder reactions or undergo [3+2] cycloadditions, depending on the substitution pattern and reaction conditions.[2][4][5][6] The double bond within the ring can participate in these pericyclic reactions.
Experimental Protocol: General [3+2] Cycloaddition of a 3H-Pyrazole [4]
-
Reactant Mixture: The 3H-pyrazole and the 1,3-dipole (e.g., a nitrile imine generated in situ) are dissolved in an appropriate solvent.
-
Reaction Conditions: The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) for a period sufficient for the reaction to go to completion, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired cycloadduct.
Stability of the this compound Ring
The stability of the this compound ring is a critical consideration for its application in drug development and materials science. Data on the unsubstituted parent compound is scarce; however, studies on substituted derivatives provide valuable insights into its thermal and, to a lesser extent, hydrolytic stability.
Thermal Stability
The thermal decomposition of trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole has been studied, providing kinetic parameters for its thermolysis.[3] The decomposition proceeds with the evolution of nitrogen gas and the formation of 1,1,3-trimethyl-2-phenylindene as the major product.[3]
Table 1: Kinetic Parameters for the Thermolysis of trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole [3]
| Parameter | Value |
| ΔH‡ (kcal/mol) | 32.9 |
| ΔS‡ (eu) | -2.4 |
| ΔG‡ (kcal/mol) | 33.9 |
| k₁ (180 °C) (s⁻¹) | 1.3 x 10⁻³ |
Hydrolytic Stability
Spectroscopic Characterization
Spectroscopic data for the unsubstituted 3-chloro-1H-pyrazole is available and can serve as a reference point.[8]
Table 2: Spectroscopic Data for 3-Chloro-1H-pyrazole [8]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 12.84 (br s, 1H), 7.62 (s, 1H), 6.29 (s, 1H) |
| Melting Point | 40 °C |
The mass spectral fragmentation of chloropyrazoles typically involves the loss of a chlorine radical and cleavage of the pyrazole ring.[9]
Role in Drug Development and Signaling Pathways
Pyrazole derivatives are prominent in drug discovery, with many exhibiting potent inhibitory activity against various protein kinases.[10] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold serves as a versatile template for the design of kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.
Inhibition of MAPK and PI3K/Akt Signaling Pathways
Many pyrazole-based inhibitors have been developed to target kinases within the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[10][11][12][13][14][15][16][17] These pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.
Diagram 1: Simplified MAPK Signaling Pathway and Inhibition by a Pyrazole Derivative
Caption: Inhibition of the MAPK signaling pathway by a pyrazole-based p38 MAPK inhibitor.
Diagram 2: Simplified PI3K/Akt Signaling Pathway and Inhibition by a Pyrazole Derivative
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole-based Akt inhibitor.
Conclusion
The this compound ring, while less explored than its aromatic tautomers, represents a valuable and reactive scaffold for organic synthesis and drug discovery. Its unique stability and reactivity profile, characterized by susceptibility to thermal decomposition and nucleophilic attack, offers distinct opportunities for the design of novel molecules. The established role of the broader pyrazole class as potent kinase inhibitors underscores the potential of this compound derivatives as therapeutic agents, particularly in oncology and inflammatory diseases. Further research into the controlled synthesis and detailed stability analysis of the unsubstituted this compound is warranted to fully unlock its potential in medicinal chemistry.
References
- 1. asianpubs.org [asianpubs.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. 3-chloro-1H-pyrazole | 14339-33-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
The Discovery and Enduring Legacy of Chloropyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of chloropyrazole compounds. It details the evolution of synthetic methodologies, from classical approaches to modern techniques, for the preparation of 3-chloro, 4-chloro, and 5-chloropyrazole derivatives. Key experimental protocols are presented with a focus on reproducibility. The diverse biological activities of chloropyrazoles, including their applications in agriculture and medicine, are summarized through curated quantitative data. Furthermore, this guide elucidates the underlying mechanisms of action for prominent chloropyrazole compounds through detailed signaling pathway diagrams.
A Rich History: From Knorr's Discovery to Modern Applications
The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first used the term "pyrazole" to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This was followed by the first synthesis of pyrazole in 1898 by Hans von Pechmann from the reaction of acetylene and diazomethane.[1] The foundational Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a cornerstone of pyrazole chemistry to this day.[2]
The introduction of a chlorine substituent onto the pyrazole ring marked a significant step in modulating the physicochemical and biological properties of these compounds. The chlorine atom, through its electronic and steric effects, can influence the reactivity, lipophilicity, and binding interactions of the molecule with biological targets. This has led to the development of a vast array of chloropyrazole derivatives with applications spanning from agrochemicals to pharmaceuticals.[3]
Chloropyrazole-containing compounds have found widespread use as fungicides, insecticides, and herbicides in agriculture. In the realm of medicine, the chloropyrazole scaffold is present in a number of molecules investigated for their anti-inflammatory, anticancer, and neurological activities.[4][5] This enduring relevance underscores the importance of understanding the synthesis and structure-activity relationships of this versatile class of compounds.
Synthetic Strategies for Chloropyrazole Compounds
The synthesis of chloropyrazoles can be broadly categorized into two approaches: the chlorination of a pre-formed pyrazole ring or the use of chlorinated precursors in the initial pyrazole synthesis. The regioselectivity of chlorination is a key consideration in these synthetic routes.
Synthesis of 3-Chloropyrazoles
A general and effective strategy for the preparation of substituted 3-chloropyrazoles involves a three-step method: the condensation of β-chloro carboxylic acids or crotonates with hydrazines, followed by halogenation and subsequent oxidation.[2][6] Another approach involves the dehydroxyhalogenation of 3-hydroxypyrazoles using reagents like phosphorus oxychloride. The Sandmeyer reaction, converting a 3-aminopyrazole to a 3-chloropyrazole, is also a viable, though less common, method.[7]
A more direct, one-pot approach for the synthesis of 4-chloropyrazoles, which can be adapted for other isomers, involves the direct cyclization and chlorination of hydrazines using 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent.[6]
Experimental Protocol: Synthesis of 4-Chloro-3-methyl-1,5-diphenyl-1H-pyrazole (A 3-Chloropyrazole Analog Example via Direct Cyclization/Chlorination) [6]
This protocol describes a direct cyclization/chlorination strategy.
-
Materials: 1-Phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazine, 1,3,5-trichloroisocyanuric acid (TCCA), 2,2,2-Trifluoroethanol (TFE), Ethyl acetate (EtOAc), Saturated sodium thiosulfate solution (Na₂S₂O₃), Magnesium sulfate (MgSO₄), Silica gel.
-
Procedure:
-
To a stirring solution of 1-phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazine (0.5 mmol, 118 mg) in TFE (2 mL), add TCCA (0.5 mmol, 116 mg).
-
Heat the reaction mixture at 40 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated solution of Na₂S₂O₃ (1–2 mL).
-
Dilute the mixture with EtOAc (5 mL) and extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over MgSO₄ and concentrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel (EtOAc/petroleum ether, 1:150) to afford the target product.
-
Synthesis of 4-Chloropyrazoles
The 4-position of the pyrazole ring is susceptible to electrophilic substitution, making direct chlorination a common method for synthesizing 4-chloropyrazoles.
Experimental Protocol: Synthesis of 4-Chloropyrazole
This protocol details the chlorination of pyrazole using sodium hypochlorite.
-
Materials: Pyrazole, Sodium hypochlorite (NaOCl) solution (8.7% w/w), Sulfuric acid (35%), Ethyl acetate, Water.
-
Procedure:
-
Suspend pyrazole (34 g, 0.5 mol) in 100 ml of water.
-
With continuous stirring, add 425 g (0.5 mol) of an aqueous 8.7% w/w NaOCl solution dropwise, ensuring the reaction temperature does not exceed 30°C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, add 35% sulfuric acid to adjust the pH.
-
Extract the mixture at pH 11 with 300 ml of ethyl acetate.
-
Combine the organic phases, dry, and remove the solvent under reduced pressure to yield 4-chloropyrazole as slightly yellow crystals.
-
Yield: 51 g (99%).
-
Synthesis of 5-Chloropyrazoles
5-Chloropyrazoles are often synthesized from pyrazolone precursors. The hydroxyl group of the pyrazolone is converted to a chloro substituent using a chlorinating agent like phosphorus oxychloride.
Experimental Protocol: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole [1]
This protocol describes the conversion of a pyrazolone to a 5-chloropyrazole.
-
Materials: 3-Methyl-1-phenyl-5-pyrazolone, Phosphorus oxychloride (POCl₃), Water.
-
Procedure:
-
In a dry four-necked flask, add 184 g of phosphorus oxychloride.
-
Add 172 g of 3-methyl-1-phenyl-5-pyrazolone and stir for 30 minutes.
-
Raise the temperature to 60°C and then allow it to naturally warm to 80°C. Maintain at 80°C for 30 minutes.
-
Heat the mixture to 110°C for 2 hours.
-
Pour the reaction mixture into 1500 ml of water in a separatory funnel.
-
Separate the lower oily layer and wash it three times with 100 ml of water each time.
-
Perform vacuum distillation (3 mm Hg, 100-110°C) of the oil to obtain 174 g of 3-methyl-1-phenyl-5-chloropyrazole as a dry product.
-
Yield: 90.5%.
-
Biological Activities of Chloropyrazole Compounds
Chloropyrazole derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and agrochemical development. The following tables summarize some of the reported quantitative data for their antifungal, insecticidal, and anticancer activities.
Antifungal Activity
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference |
| 9m | Colletotrichum orbiculare | 5.50 | [8] |
| Rhizoctonia solani | 14.40 | [8] | |
| Phytophthora infestans | 75.54 | [8] | |
| Fusarium moniliforme | 79.42 | [8] | |
| Botryosphaeria berengeriana | 28.29 | [8] | |
| 1v | Fusarium graminearum | 0.0530 µM | [7] |
| Colletotrichum micotianae | 0.1430 µM | [7] | |
| 1t | Fusarium graminearum | 0.0735 µM | [7] |
| 4f | Rhizoctonia solani | 12.68 | |
| Fusarium graminearum | 29.97 | ||
| Exserohilum turcicum | 29.14 | ||
| Colletotrichum capsici | 8.81 | ||
| 4q | Rhizoctonia solani | 38.88 | |
| Fusarium graminearum | 149.26 | ||
| Exserohilum turcicum | 228.99 | ||
| Colletotrichum capsici | 41.67 |
Insecticidal Activity
| Compound ID | Insect Species | LC₅₀ (ppm) | Test Duration | Reference |
| Compound 2 | Aphis craccivora (nymphs) | 0.029 | 24 h | |
| Aphis craccivora (nymphs) | 0.006 | 48 h | ||
| Aphis craccivora (adults) | 0.149 | 24 h | ||
| Aphis craccivora (adults) | 0.017 | 48 h | ||
| Compound 3 | Aphis craccivora (nymphs) | 0.040 | 24 h | |
| Aphis craccivora (nymphs) | 0.007 | 48 h | ||
| Aphis craccivora (adults) | 0.183 | 24 h | ||
| Aphis craccivora (adults) | 0.022 | 48 h |
Anticancer Activity
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HCT116 | 22.4 | [2] |
| Compound 2 | HCT116 | 0.34 | [2] |
| 6b | HNO-97 | 10 | [4] |
| 6d | HNO-97 | 10.56 | [4] |
Mechanisms of Action and Experimental Workflows
The diverse biological effects of chloropyrazole compounds stem from their ability to interact with various biological targets. Understanding these mechanisms is crucial for the rational design of new and improved derivatives.
Signaling Pathways
A prominent mode of action for several insecticidal chloropyrazoles, such as fipronil, is the antagonism of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel. By blocking the inhibitory effect of GABA, these compounds lead to hyperexcitation of the central nervous system in insects, resulting in paralysis and death.
Caption: Antagonism of the GABA-A receptor by chloropyrazole insecticides.
Certain pyrazole derivatives have been identified as inhibitors of Orai1-mediated store-operated Ca²⁺ entry (SOCE). This signaling pathway is crucial for various cellular processes, including immune responses. Inhibition of SOCE can modulate these processes, suggesting therapeutic potential for inflammatory and autoimmune diseases.
Caption: Inhibition of Orai1-mediated store-operated calcium entry by pyrazole derivatives.
Experimental Workflow
The discovery and development of novel chloropyrazole compounds typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General experimental workflow for chloropyrazole drug discovery.
Conclusion and Future Perspectives
Chloropyrazole compounds have a rich history and continue to be a fertile ground for the discovery of new bioactive molecules. Their synthetic accessibility and the tunability of their properties through substitution make them an attractive scaffold for medicinal chemists and agrochemical researchers. The detailed experimental protocols and quantitative biological data presented in this guide serve as a valuable resource for professionals in the field. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the design of next-generation chloropyrazole derivatives with enhanced potency and selectivity. The continued investigation of their mechanisms of action will be paramount in unlocking the full therapeutic and agrochemical potential of this remarkable class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of pyrazolone fused benzodiazepines via Rh(iii)-catalyzed [4 + 3] annulation of 1-phenylpyrazolidinones with propargyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. beilstein-archives.org [beilstein-archives.org]
Navigating the Solubility Landscape of 3-Chloro-3H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of 3-Chloro-3H-pyrazole in organic solvents. Due to a notable scarcity of publicly available quantitative data for this specific compound, this document furnishes available qualitative and comparative data, alongside standardized, detailed experimental protocols for solubility determination that can be readily implemented in a laboratory setting. This guide aims to be an essential resource for researchers engaged in the synthesis, formulation, and analysis of pyrazole derivatives.
Understanding this compound
This compound is a halogenated derivative of pyrazole, a five-membered heterocyclic aromatic organic compound. The tautomeric nature of pyrazoles is a critical consideration, with the "3H" designation indicating a specific tautomer that may exist in equilibrium with other forms, most commonly the 1H-pyrazole. For the purpose of this guide, "3-chloropyrazole" will be considered, with the acknowledgment that the 1H tautomer is frequently the more stable and commonly referenced form. The solubility of such compounds is a fundamental physicochemical property that dictates their behavior in various chemical and biological systems, influencing reaction kinetics, bioavailability, and formulation strategies.
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases have revealed a significant lack of specific quantitative solubility data for this compound in a range of organic solvents. However, for comparative purposes, available data for the parent compound, pyrazole, is presented below. It is generally observed that pyrazole is more soluble in polar organic solvents like ethanol, methanol, and acetone.
Table 1: Quantitative Solubility of Pyrazole in Selected Solvents
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Cyclohexane | 31.8 | 0.577[1] |
| Cyclohexane | 56.2 | 5.86[1] |
| Benzene | 5.2 | 0.31[1] |
| Benzene | 46.5 | 16.8[1] |
Table 2: Qualitative and Semi-Quantitative Solubility of Pyrazole
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL[2] |
| Water | 14 mg/mL[2] |
| Ethanol | 14 mg/mL[2] |
| Methanol | More soluble[3] |
| Acetone | More soluble[3] |
Experimental Protocols for Solubility Determination
In the absence of specific published methods for this compound, this section details a generalized and widely accepted experimental protocol for determining the equilibrium solubility of organic compounds in organic solvents. This methodology is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> and the Organisation for Economic Co-operation and Development (OECD) Guideline 105, which describe the saturation shake-flask method.[4][5][6][7][8][9]
Principle of the Saturation Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility.[4][5][6][7][8] The core principle involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach thermodynamic equilibrium. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
Solute: this compound (of known purity)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dimethyl sulfoxide, etc.)
-
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or rotator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)
-
Experimental Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker. The temperature should be precisely controlled and recorded.
-
Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, the supernatant should be clarified, typically by centrifugation or filtration. Filtration should be performed with a filter material that does not interact with the solute or solvent.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Data Reporting:
-
The solubility is typically reported in units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.
Caption: Workflow for the saturation shake-flask solubility determination method.
References
- 1. Pyrazole | 288-13-1 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility Measurements | USP-NF [uspnf.com]
- 5. â©1236⪠Solubility Measurements [doi.usp.org]
- 6. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 7. biorelevant.com [biorelevant.com]
- 8. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
- 9. filab.fr [filab.fr]
In-Depth Technical Guide: Health and Safety Data for 3-Chloro-3H-pyrazole
An Important Note on Isomers: This guide focuses on 3-Chloro-3H-pyrazole (CAS Number: 610272-24-7). However, the available scientific literature and safety data predominantly feature its isomer, 3-Chloro-1H-pyrazole (CAS Number: 14339-33-4). Due to the limited specific data for the 3H-pyrazole tautomer, this document leverages information on the 1H-pyrazole isomer and the parent pyrazole compound to provide a comprehensive overview of potential hazards. All data not explicitly for this compound will be clearly indicated.
Section 1: Executive Summary
This compound is a chlorinated derivative of pyrazole. While specific toxicological data for this isomer is scarce, available information suggests it is harmful if swallowed. Its physical and chemical hazards are reported to be low. This guide provides a detailed compilation of available safety data, handling procedures, and experimental protocols relevant to chlorinated pyrazoles to inform researchers, scientists, and drug development professionals on its safe handling and potential biological interactions.
Section 2: Hazard Identification and Classification
The Globally Harmonized System (GHS) classification for this compound indicates it is harmful if swallowed. A more detailed classification is available for the related compound, pyrazole, which is also classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye damage.[1]
Table 1: GHS Hazard Classification
| Compound | GHS Pictograms | Signal Word | Hazard Statements |
| This compound | Warning | H302: Harmful if swallowed. | |
| 3-Chloro-1H-pyrazole | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Pyrazole | Danger | H302: Harmful if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H318: Causes serious eye damage. H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[1] |
Section 3: Physical and Chemical Properties
Table 2: Physical and Chemical Data
| Property | Value (for 3-Chloro-1H-pyrazole) |
| Molecular Formula | C3H3ClN2[2][3] |
| Molecular Weight | 102.52 g/mol [2][3] |
| Melting Point | 40 °C |
| Boiling Point | 250.9±13.0 °C (Predicted) |
| Density | 1.405±0.06 g/cm3 (Predicted) |
Section 4: Toxicological Data
Specific quantitative toxicological data such as LD50 and LC50 for this compound are not available in the public domain. The information below is for the parent compound, pyrazole, and should be considered indicative of the potential toxicity of its chlorinated derivatives.
Table 3: Acute Toxicity Data for Pyrazole
| Route | Species | Value |
| Oral LD50 | Rat | 1010 mg/kg |
| Dermal LD50 | Rabbit | 310 mg/kg |
Section 5: Handling and Storage
Handling:
-
Work under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
Storage:
-
Store in a cool, dry, well-ventilated place.
-
Keep container tightly closed.
-
For long-term storage, it is recommended to store under an inert atmosphere.
Section 6: Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when handling chloropyrazoles.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical splash goggles.[5] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.[5] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
Section 7: First Aid Measures
Table 5: First Aid Procedures
| Exposure Route | Action |
| Ingestion | If swallowed, rinse mouth. Get medical help. Do NOT induce vomiting.[4] |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
Section 8: Experimental Protocols
Specific experimental protocols for determining the health and safety data of this compound are not publicly available. The following are generalized protocols based on standard methodologies for chemical safety assessment.
Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 423):
-
Animal Selection: Healthy, young adult rats of a single strain are used.
-
Dosage: A starting dose is selected based on available data. The substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Skin Irritation/Corrosion - General Protocol (Based on OECD Guideline 404):
-
Animal Selection: Albino rabbits are typically used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals.
-
Scoring: The reactions are scored, and the substance is classified based on the severity and persistence of the irritation.
Section 9: Visualizations
Pyrazole Metabolism Pathway
The following diagram illustrates a probable metabolic pathway for pyrazole compounds in the body, which likely involves oxidation and conjugation.
Caption: Probable metabolic pathway of this compound.
Experimental Workflow for Acute Oral Toxicity
This diagram outlines the general workflow for an acute oral toxicity study.
Caption: General workflow for an acute oral toxicity study.
Logical Relationship for PPE Selection
This diagram shows the logical considerations for selecting appropriate personal protective equipment.
Caption: Decision logic for selecting appropriate PPE.
References
- 1. Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI [echemi.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 3-chloro-1H-pyrazole CAS#: 14339-33-4 [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
Tautomerism in Chloropyrazole Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropyrazole isomers are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] A fundamental aspect of their chemical behavior, which profoundly influences their biological activity, is tautomerism. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in chloropyrazole isomers. It delves into the structural and electronic factors governing tautomeric equilibria, summarizes key quantitative data, and provides detailed experimental and computational protocols for their characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the chloropyrazole scaffold.
Introduction to Tautomerism in Pyrazoles
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] In the context of unsymmetrically substituted pyrazoles, such as the 3-chloro- and 5-chloropyrazole isomers, annular tautomerism is a key feature. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms. The position of this equilibrium is influenced by a variety of factors including the nature and position of substituents, the solvent, and temperature.[4] Understanding and controlling this tautomeric equilibrium is critical in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[3]
Tautomeric Forms of Chloropyrazole Isomers
The three constitutional isomers of chloropyrazole are 3-chloro-1H-pyrazole, 4-chloropyrazole, and 5-chloro-1H-pyrazole. Due to the symmetry of the 4-substituted isomer, 4-chloropyrazole exists as a single tautomer. However, 3-chloropyrazole and 5-chloropyrazole can each exist as two distinct annular tautomers.
Figure 1: Tautomeric Forms of Chloropyrazole Isomers
Caption: Tautomeric equilibrium in 3-chloro-1H-pyrazole and the single tautomeric form of 4-chloropyrazole.
Quantitative Analysis of Tautomeric Equilibrium
The determination of the tautomeric ratio is crucial for understanding the structure-activity relationship (SAR) of chloropyrazole derivatives. This is typically achieved through experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.
NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[5] By analyzing the chemical shifts and integration of signals corresponding to each tautomer, the equilibrium constant (KT) can be determined. It is important to note that the specific chemical shifts can vary depending on the solvent and temperature.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives
| Compound | Tautomer | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| 1-Phenyl-1H-pyrazol-3-ol | OH-form | H-5 | 8.51 (in DMSO-d₆) | C-3: 160.6, C-5: 129.1 (in CDCl₃) | [6] |
| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one | NH-form | H-5 | 7.39 (in CDCl₃) | C-3: 168.2, C-5: 142.3 (in CDCl₃) | [6] |
| 3(5)-Phenylpyrazole | 3-Phenyl | - | Major tautomer in solution | - | [5] |
| 3(5)-Phenylpyrazole | 5-Phenyl | - | Minor tautomer in solution | - | [5] |
Note: Specific, publicly available quantitative NMR data for the tautomeric equilibrium of 3-chloro- and 5-chloropyrazole is limited. The data presented are for analogous pyrazole derivatives to illustrate the expected differences in chemical shifts between tautomers. Researchers would need to perform NMR analysis on their specific chloropyrazole derivatives under their experimental conditions to determine the precise tautomeric ratios.
Computational Studies on Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers. These calculations can provide valuable insights into the gas-phase energies and the effects of solvation on the tautomeric equilibrium.
Table 2: Computationally Predicted Relative Stabilities of Substituted Pyrazole Tautomers
| Substituent | Favored Tautomer | Computational Method | Reference |
| Phenyl at C3/C5 with alkyl at C5/C3 | Tautomer with phenyl at C3 | DFT (B3LYP/6-31G) | [4] |
| Phenyl at C3/C5 with CF₃ at C5/C3 | Tautomer with CF₃ at C3 | DFT (B3LYP/6-31G) | [4] |
| Bromo at C3/C5 | 3-Bromo tautomer | DFT | [7] |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy for Tautomer Ratio Determination
This protocol outlines the general steps for determining the tautomeric ratio of a chloropyrazole isomer in solution using qNMR.
Workflow for qNMR Analysis of Tautomerism
Caption: A generalized workflow for the quantitative NMR analysis of tautomeric mixtures.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh a sample of the chloropyrazole isomer.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a known amount of an internal standard that has a simple spectrum and does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane).[8][9]
-
-
NMR Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform phase correction and baseline correction to ensure accurate integration.[9]
-
-
Signal Integration and Calculation:
-
Identify and integrate the well-resolved signals corresponding to each tautomer.
-
Integrate a signal from the internal standard.
-
Calculate the concentration of each tautomer relative to the internal standard.
-
The tautomeric equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[13][14]
Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Detailed Steps:
-
Crystal Growth:
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen to minimize thermal motion and radiation damage.
-
Collect a complete set of diffraction data by rotating the crystal in a monochromatic X-ray beam.[15]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the model against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters.[17]
-
Role of Tautomerism in Drug Discovery and Development
The tautomeric state of a molecule can have a profound impact on its physicochemical properties and its interaction with biological targets.[3] Therefore, considering tautomerism is a critical aspect of the drug discovery and development process.
Logical Workflow: Tautomerism in Drug Design
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of 3-chloro-1H-pyrazole as a versatile building block in the synthesis of a variety of pyrazole derivatives. The protocols focus on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are fundamental in medicinal chemistry and drug discovery for the construction of complex molecular architectures.
Introduction
3-Chloro-1H-pyrazole is a key intermediate in the synthesis of functionalized pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological activities. The presence of the chloro substituent at the 3-position allows for a range of chemical modifications, primarily through cross-coupling reactions and nucleophilic substitutions, enabling the introduction of diverse functionalities onto the pyrazole core. This document outlines detailed experimental procedures for the synthesis of 3-aryl, 3-amino, and 3-alkynyl pyrazole derivatives starting from 3-chloro-1H-pyrazole.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. 3-Chloro-1H-pyrazole serves as an excellent substrate for these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1H-pyrazoles
The Suzuki-Miyaura coupling enables the formation of a C-C bond between 3-chloro-1H-pyrazole and an aryl or heteroaryl boronic acid. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 3-chloro-1H-pyrazole.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of unprotected 3-chloropyrazole involves the use of a palladium precatalyst and a suitable base.[1] While many examples utilize bromo- or iodo-pyrazoles, chloro-pyrazoles can be effectively coupled, often requiring more active catalyst systems.
-
Reagents and Equipment:
-
3-Chloro-1H-pyrazole
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a ligand like SPhos or XPhos, or a precatalyst like P1 or P2) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF, with or without water)
-
Schlenk tube or microwave vial, magnetic stirrer, heating source.
-
-
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add 3-chloro-1H-pyrazole (1.0 mmol), the arylboronic acid (1.5-2.0 mmol), the palladium catalyst (e.g., P2 precatalyst, 2.5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the anhydrous solvent (e.g., dioxane/H₂O 4:1, 5 mL).
-
Seal the vessel and heat the reaction mixture at the specified temperature (typically 80-120 °C) for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.
-
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.5 | 88 | [2] |
| 3 | 3-Furylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 12 | 72 | [3] |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-1H-pyrazoles
The Buchwald-Hartwig amination allows for the synthesis of 3-amino-1H-pyrazoles through the palladium-catalyzed coupling of 3-chloro-1H-pyrazole with primary or secondary amines. This reaction is a cornerstone for the introduction of nitrogen-based functional groups.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of 3-chloro-1H-pyrazole.
Experimental Protocol:
-
Reagents and Equipment:
-
3-Chloro-1H-pyrazole
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like BINAP or Xantphos) (1-5 mol%)
-
Strong base (e.g., NaOtBu, LiHMDS, K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents.
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol) to a Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Add 3-chloro-1H-pyrazole (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 3-amino-1H-pyrazole derivative.
-
Quantitative Data Summary:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 85 | General Protocol |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | 78 | General Protocol |
| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₂CO₃ | t-BuOH | 90 | 24 | 82 | General Protocol |
Sonogashira Coupling: Synthesis of 3-Alkynyl-1H-pyrazoles
The Sonogashira coupling is a reliable method for forming a C-C bond between 3-chloro-1H-pyrazole and a terminal alkyne, providing access to 3-alkynyl-1H-pyrazole derivatives.
General Reaction Scheme:
Caption: Sonogashira coupling of 3-chloro-1H-pyrazole.
Experimental Protocol:
A typical Sonogashira reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]
-
Reagents and Equipment:
-
3-Chloro-1H-pyrazole
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., DMF, THF)
-
-
Procedure:
-
To a solution of 3-chloro-1H-pyrazole (1.0 mmol) in the chosen solvent (e.g., DMF, 5 mL) in a reaction flask, add the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Add the amine base (e.g., triethylamine, 3.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Quantitative Data Summary:
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25 | 6 | 85-95 | [3] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 50 | 12 | 80 | General Protocol |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 60 | 8 | 88 | [4] |
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the pyrazole ring, enhanced by the chloro substituent, allows for nucleophilic aromatic substitution (SNAAr) reactions, particularly with strong nucleophiles.
Synthesis of 3-Alkoxy-1H-pyrazoles
3-Alkoxy-1H-pyrazoles can be synthesized by the reaction of 3-chloro-1H-pyrazole with alkoxides.
General Reaction Scheme:
Caption: Nucleophilic substitution for the synthesis of 3-alkoxy-1H-pyrazoles.
Experimental Protocol:
-
Reagents and Equipment:
-
3-Chloro-1H-pyrazole
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.5 - 2.0 equivalents)
-
Anhydrous alcohol corresponding to the alkoxide (e.g., methanol, ethanol) or a polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask, reflux condenser, heating mantle.
-
-
Procedure:
-
Dissolve 3-chloro-1H-pyrazole (1.0 mmol) in the anhydrous solvent (e.g., methanol, 10 mL).
-
Add the sodium alkoxide (e.g., sodium methoxide, 1.5 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with water, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Quantitative Data Summary:
| Entry | Alkoxide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium methoxide | Methanol | Reflux | 12 | 75 | General Protocol |
| 2 | Sodium ethoxide | Ethanol | Reflux | 16 | 70 | General Protocol |
| 3 | Sodium tert-butoxide | THF | 60 | 24 | 65 | General Protocol |
Conclusion
3-Chloro-1H-pyrazole is a valuable and versatile starting material for the synthesis of a wide array of pyrazole derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution, provide robust methods for the functionalization of the pyrazole core. These methodologies are highly relevant for the generation of compound libraries for drug discovery and the synthesis of complex target molecules in medicinal chemistry. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-3H-pyrazole as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-chloro-3H-pyrazole and its derivatives as key intermediates in the synthesis of a wide range of agrochemicals, including fungicides, insecticides, and herbicides. While direct industrial synthesis pathways starting from this compound are not extensively documented in publicly available literature, the principles of pyrazole chemistry allow for its theoretical application in the synthesis of various commercialized and experimental agrochemicals. The protocols and data presented herein are based on established synthetic routes for analogous compounds and highlight the potential of this versatile building block.
Introduction to Pyrazole-Based Agrochemicals
The pyrazole ring is a privileged scaffold in the agrochemical industry, present in a multitude of commercial products.[1][2] Its unique chemical properties, including its aromaticity and the presence of two nitrogen atoms, allow for diverse functionalization and interaction with biological targets. The introduction of a chlorine atom at the 3-position can significantly influence the electronic properties of the ring, enhancing biological activity and providing a handle for further chemical modifications.
Agrochemicals derived from pyrazole scaffolds exhibit a variety of modes of action, including:
-
Fungicides: Inhibition of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain.[3][4]
-
Insecticides: Modulation of insect ryanodine receptors or GABA-gated chloride channels.[5][6]
-
Herbicides: Inhibition of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Synthesis of Key Agrochemical Scaffolds from 3-Chloropyrazole Derivatives
While direct protocols starting from this compound are scarce, the following sections detail the synthesis of important agrochemical classes where a 3-chloropyrazole intermediate is or could be employed.
Many modern fungicides are pyrazole carboxamides that act as SDHIs. The synthesis of these compounds often involves the coupling of a pyrazole carboxylic acid with a suitable amine.
Hypothetical Synthetic Workflow for Pyrazole Carboxamide Fungicides:
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-chloro-3H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. Its unique electronic properties and structural features allow for targeted interactions with various biological targets, leading to compounds with significant potential in oncology, infectious diseases, and inflammation. This document provides detailed application notes and protocols for the synthesis and biological evaluation of derivatives based on the this compound core, with a focus on their application as kinase inhibitors and antimicrobial agents.
Application as Kinase Inhibitors in Oncology
Derivatives of 3-chloropyrazole have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. By targeting the ATP-binding site of these enzymes, 3-chloropyrazole-containing compounds can effectively block downstream signaling, leading to the inhibition of cancer cell proliferation and survival.
Rationale for Use
The chlorine atom at the 3-position of the pyrazole ring can act as a key interaction point within the kinase ATP-binding pocket, often forming halogen bonds or other non-covalent interactions that contribute to the compound's affinity and selectivity. The pyrazole core itself is an excellent scaffold for presenting substituents in a defined three-dimensional arrangement to probe different regions of the kinase active site.
Featured Application: Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy. Certain pyrazolinone chalcones have been shown to exhibit anticancer activity by inhibiting this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by a 3-chloropyrazole derivative.
Experimental Protocols
A general method for the synthesis of 3-chloropyrazole derivatives involves the reaction of a β-ketoester with a phenylhydrazine, followed by chlorination.
Protocol:
-
Synthesis of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one:
-
To a solution of ethyl acetoacetate (1 eq.) in ethanol, add phenylhydrazine (1 eq.).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole:
-
To a stirred solution of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one (1 eq.) in phosphorus oxychloride (POCl₃, 3-5 eq.), add N,N-dimethylaniline (catalytic amount).
-
Heat the reaction mixture at 100-110 °C for 2-3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]
Protocol:
-
Cell Seeding:
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 4,000-5,000 cells/well.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized 3-chloropyrazole derivatives in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Quantitative Data
The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various cancer cell lines.
| Compound ID | Modification on Pyrazole Core | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep (laryngeal carcinoma) | 3.25 µg/mL | [3][4] |
| 3 | N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine | Hep (laryngeal carcinoma) | 6.92 µg/mL | [3][4] |
| 6b | Pyrazolinone Chalcone | Caco (colorectal adenocarcinoma) | 23.34 ± 0.14 | [5][6] |
| 4a | 1H-benzofuro[3,2-c]pyrazole derivative | K562 (leukemia) | 0.26 | [2] |
| 4a | 1H-benzofuro[3,2-c]pyrazole derivative | A549 (lung cancer) | 0.19 | [2] |
| 5b | 5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole derivative | K562 (leukemia) | 0.021 | [2] |
| 5b | 5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole derivative | A549 (lung cancer) | 0.69 | [2] |
Application as Antimicrobial Agents
The 3-chloropyrazole scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents. The presence of the chloro substituent and the pyrazole nitrogen atoms can facilitate interactions with microbial enzymes or other essential cellular components, leading to the inhibition of microbial growth.
Rationale for Use
The lipophilicity imparted by the chlorine atom can enhance the ability of the compounds to penetrate microbial cell membranes. Furthermore, the pyrazole ring can participate in hydrogen bonding and other interactions with active site residues of microbial enzymes, leading to their inhibition.
Featured Application: Broad-Spectrum Antibacterial and Antifungal Activity
Derivatives of 3-chloropyrazole have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Caption: Workflow for the synthesis and antimicrobial screening of 3-chloropyrazole derivatives.
Experimental Protocols
This protocol describes a Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate.
Protocol:
-
Synthesis of α,β-Unsaturated Carbonyl Compounds:
-
In a flask, dissolve 2-chloro-4-morpholinothiazole-5-carbaldehyde (1 eq.) and a substituted acetophenone (1 eq.) in ethanol.
-
Add a 20% aqueous solution of sodium hydroxide and stir the mixture at room temperature for 8 hours.
-
Collect the resulting precipitate by filtration and wash with ethanol to obtain the pure α,β-unsaturated carbonyl compound.
-
-
Synthesis of 4,5-dihydro-1H-pyrazoles:
-
To a solution of the α,β-unsaturated carbonyl compound (1 eq.) in ethanol, add hydrazine hydrate (3 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
The 4,5-dihydro-1H-pyrazole product often precipitates and can be collected by filtration. Note that these compounds can be unstable and may require immediate use or derivatization.
-
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Protocol:
-
Preparation of Inoculum:
-
Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at 37 °C (for bacteria) or 30 °C (for fungi).
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the synthesized 3-chloropyrazole derivatives in a 96-well microtiter plate containing the appropriate broth medium.
-
The concentration range can vary, for example, from 256 µg/mL to 0.5 µg/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Subculture aliquots from the wells with no visible growth onto agar plates.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Quantitative Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against various microbial strains.
| Compound ID | Modification on Pyrazole Core | Microbial Strain | MIC (µg/mL) | Reference |
| 21c | Imidazo[2,1-b][5][6][7]thiadiazole derivative | Multi-drug resistant bacteria | 0.25 | [8] |
| 23h | Imidazo[2,1-b][5][6][7]thiadiazole derivative | Multi-drug resistant bacteria | 0.25 | [8] |
| 3a | 3,5-disubstituted pyrazole | S. aureus (Gram-positive) | 0.125 | [9] |
| 3a | 3,5-disubstituted pyrazole | Gram-negative bacteria | 0.062 - 0.25 | [9] |
| 5a | Pyrazole-Schiff base | Gram-positive & negative bacteria | 0.25 - 0.50 | [9] |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria | 62.5 - 125 | [7] |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9 - 7.8 | [7] |
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic versatility of the pyrazole ring allows for the introduction of a wide range of substituents, enabling the fine-tuning of pharmacological properties. The detailed protocols and application notes provided herein offer a foundation for researchers to explore the potential of 3-chloropyrazole derivatives in the development of new kinase inhibitors for cancer therapy and novel antimicrobial agents to combat infectious diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drug candidates.
References
- 1. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities : Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in synthetic organic chemistry, providing access to a wide array of substituted pyrazole derivatives that are key structural motifs in many pharmaceuticals, agrochemicals, and materials. The substituent on the pyrazole nitrogen can significantly influence the molecule's biological activity and physical properties. For unsymmetrically substituted pyrazoles, such as 3-chloro-1H-pyrazole, a key challenge is the control of regioselectivity, as alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to the formation of two constitutional isomers: 1-alkyl-3-chloropyrazole and 1-alkyl-5-chloropyrazole. This document provides detailed protocols and application notes for the N-alkylation of 3-chloro-1H-pyrazole, with a focus on factors influencing regioselectivity.
Regioselectivity in the N-Alkylation of 3-Chloro-1H-pyrazole
The regiochemical outcome of the N-alkylation of 3-chloro-1H-pyrazole is primarily governed by steric and electronic factors. The chlorine atom at the C3 position exerts a modest steric influence. In general, alkylation at the less sterically hindered N1 position is favored, leading to the 1,5-disubstituted pyrazole as the major product. However, the ratio of the two isomers can be influenced by the bulkiness of the alkylating agent, the reaction conditions (base, solvent, temperature), and the presence of other substituents on the pyrazole ring. For instance, bulkier alkylating agents tend to show a higher preference for the less hindered N1 position.
A general representation of the N-alkylation of 3-chloro-1H-pyrazole and the resulting isomers is depicted below:
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of 3-chloro-1H-pyrazole with various alkylating agents. The data is compiled from literature sources and representative examples.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | ~85 | ~3:1 |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 18 | ~80 | ~4:1 |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ~90 | >10:1 |
| Benzyl Bromide | K₂CO₃ | DMF | 100 | 5 | ~85 | ~2:1 |
| Isopropyl Bromide | NaH | THF | 25 | 24 | ~60 | >15:1 |
Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole. The isomer ratios are approximate and can be influenced by the specific reaction setup and purification methods.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
This protocol is a standard and widely used method for the N-alkylation of pyrazoles.
Materials:
-
3-Chloro-1H-pyrazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-chloro-1H-pyrazole (1.0 eq) and anhydrous DMF (5-10 mL per mmol of pyrazole).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (refer to the data table) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to separate the two regioisomers.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This method often provides higher regioselectivity, particularly for bulkier alkylating agents, due to the formation of the pyrazolate anion in a less polar solvent.
Materials:
-
3-Chloro-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, isopropyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a three-way stopcock
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringe
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-chloro-1H-pyrazole (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of 3-chloro-1H-pyrazole, from reaction setup to product analysis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and carcinogenic; handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme caution.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Chloro-3H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-Chloro-3H-pyrazole. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, yielding a diverse range of substituted pyrazoles with significant potential in medicinal chemistry and materials science. The following sections detail the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, providing optimized conditions and experimental procedures.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-3H-pyrazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. The resulting 3-aryl-3H-pyrazoles are prevalent scaffolds in numerous biologically active compounds, notably as kinase inhibitors.[1][2]
Table 1: Suzuki-Miyaura Coupling of 3-Chloroindazole (Analogue to this compound) with Phenylboronic Acid. [3]
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 56 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 52 |
| 3 | P2 Precatalyst | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80 |
Data is for the coupling of 3-chloroindazole, a close structural analogue of this compound.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[3]
Materials:
-
This compound
-
Arylboronic acid
-
SPhos Pd G2 Precatalyst (P2)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.0 mmol), and K₃PO₄ (2.0 mmol).
-
Add the SPhos Pd G2 precatalyst (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 15-20 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 3-Alkynyl-3H-pyrazoles
The Sonogashira coupling enables the synthesis of 3-alkynyl-3H-pyrazoles through the reaction of this compound with terminal alkynes.[4][5] These products are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science.[4]
Table 2: Sonogashira Coupling of 5-Chloro-4-iodopyrazoles (Analogue) with Phenylacetylene. [6]
| Entry | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | Good |
Data is for a closely related chloropyrazole derivative, demonstrating the feasibility of the reaction.[6]
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from the Sonogashira coupling of chloropyrazoles.[6]
Materials:
-
This compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-3H-pyrazoles
The Buchwald-Hartwig amination provides a direct route to 3-amino-3H-pyrazoles by coupling this compound with a variety of primary and secondary amines.[2][7] 3-Aminopyrazoles are key pharmacophores in many kinase inhibitors and other therapeutic agents.[8][9]
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides.
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 |
| 2 | Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 80-110 |
These are general conditions and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of aryl chlorides.
Materials:
-
This compound
-
Amine
-
Pd₂(dba)₃
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction: Synthesis of 3-Vinyl-3H-pyrazoles
The Heck reaction allows for the vinylation of this compound with various alkenes to produce 3-vinyl-3H-pyrazoles.[10] These compounds can serve as monomers or as intermediates for further synthetic transformations.
Table 4: General Conditions for the Heck Reaction of Aryl Chlorides.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 |
| 2 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 |
These are general conditions and may require optimization for this compound.
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction of aryl chlorides.
Materials:
-
This compound
-
Alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).
-
Seal the vessel and heat the reaction mixture to 120 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Applications and Signaling Pathways
The substituted pyrazoles synthesized via these cross-coupling reactions are of significant interest in drug discovery, particularly as kinase inhibitors. For instance, 3-aryl-pyrazoles have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: Inhibition of the CDK2 signaling pathway by 3-Aryl-3H-pyrazoles.
Experimental and Synthetic Workflows
The cross-coupling products of this compound serve as versatile building blocks for the synthesis of more complex molecular architectures. For example, a 3-alkynyl-3H-pyrazole can undergo further transformations such as cycloaddition reactions to generate fused heterocyclic systems.
Caption: Synthetic workflow for the elaboration of this compound.
References
- 1. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis and Biological Screening of 3-Chloro-3H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-chloro-3H-pyrazole derivatives and their subsequent evaluation for biological activity, particularly as kinase inhibitors for anticancer research. Detailed protocols for chemical synthesis and biological assays are provided to enable researchers to replicate and build upon these findings.
Introduction
Pyrazole scaffolds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The introduction of a chlorine atom at the 3-position of the pyrazole ring can significantly influence the molecule's electronic properties and binding interactions with biological targets, making this compound derivatives an attractive class of compounds for drug discovery. Notably, these derivatives have shown promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][2] This document outlines the synthetic strategies to access these compounds and the methodologies to screen them for potential therapeutic applications.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from readily available precursors. A general and effective strategy involves the cyclization of a hydrazine derivative with a suitable three-carbon synthon, followed by chlorination and subsequent functionalization.[3][4] The regioselectivity of the chlorination step is a critical consideration in the synthesis of these isomers.[5][6]
Experimental Protocol: Synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine
This protocol describes a multi-step synthesis adapted from patented procedures.[3][4]
Step 1: Synthesis of alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate
-
To a solution of 3-hydrazinopyridine dihydrochloride in a suitable alcoholic solvent (e.g., ethanol), add a dialkyl maleate (e.g., diethyl maleate).
-
The reaction mixture is heated under reflux for several hours.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 2: Chlorination to alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
-
The pyrazolidine-3-carboxylate from the previous step is dissolved in a suitable solvent like dichloromethane.
-
A chlorinating agent, such as phosphorus oxychloride (POCl₃), is added dropwise at a controlled temperature.
-
The reaction is stirred until completion, monitored by TLC.
-
The reaction mixture is then carefully quenched with water and neutralized with a base.
-
The product is extracted with an organic solvent and purified.
Step 3: Oxidation to alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
-
The chlorinated dihydro-pyrazole is dissolved in a suitable solvent like acetonitrile.
-
An oxidizing agent, such as sodium persulfate, is added.[3]
-
The reaction is heated to facilitate the oxidation.
-
After completion, the product is isolated by extraction and purified by column chromatography.
Step 4: Hydrolysis to 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
-
The ester is hydrolyzed by heating with an aqueous acid, such as hydrochloric acid.[3]
-
The resulting carboxylic acid precipitates upon cooling and can be collected by filtration.
Step 5: Decarboxylation to 3-(3-chloro-1H-pyrazol-1-yl)pyridine
-
The carboxylic acid is heated in a high-boiling polar solvent, such as N,N-dimethylformamide, in the presence of a copper(II) oxide catalyst.[3]
-
The reaction is monitored for the evolution of carbon dioxide.
-
The final product is isolated by extraction and purified by chromatography.
Synthesis Workflow
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. Cyclins and CDKS in development and cancer: lessons from genetically modified mice [imrpress.com]
Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrazoles from 3-Chloro-3H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective synthesis of substituted pyrazoles, utilizing 3-chloro-3H-pyrazole as a versatile starting material. The methodologies outlined below are critical for the development of novel pyrazole-containing compounds, which are prominent scaffolds in medicinal chemistry and drug discovery. The protocols focus on achieving high regioselectivity in C-C and C-N bond formation, crucial for structure-activity relationship (SAR) studies.
Introduction
Pyrazoles are a class of heterocyclic compounds that are integral to numerous pharmaceuticals and agrochemicals.[1] The ability to selectively functionalize the pyrazole ring is paramount for the targeted synthesis of new molecular entities with desired biological activities. This compound serves as a valuable building block, enabling the introduction of various substituents at the C3 position through cross-coupling and nucleophilic substitution reactions. This document details protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as Nucleophilic Aromatic Substitution (SNAr), to afford 3-aryl- and 3-amino-substituted pyrazoles, respectively.
Regioselective C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the regioselective introduction of aryl or heteroaryl substituents at the C3 position. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 3-Aryl-1H-pyrazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Chloro-1H-pyrazole
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 3-chloro-1H-pyrazole (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask under the inert atmosphere.
-
Add the dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 3-Phenyl-1H-pyrazole | 85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrazole | 92 | [2] |
| 3 | 3-Fluorophenylboronic acid | 3-(3-Fluorophenyl)-1H-pyrazole | 80 | [2] |
| 4 | 5-Indoleboronic acid | 3-(1H-Indol-5-yl)-1H-pyrazole | 75 | [2] |
Regioselective C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a versatile method for the synthesis of N-aryl and N-heteroaryl compounds.[3][4][5] This reaction is particularly useful for the regioselective synthesis of 3-amino-substituted pyrazoles from this compound. The selection of the palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazoles
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
3-Chloro-1H-pyrazole
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to the flask under the inert atmosphere.
-
Add 3-chloro-1H-pyrazole (1.0 mmol) and the amine (1.2 mmol) dissolved in dry toluene (5 mL).
-
Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1H-pyrazole.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Morpholine | 3-(Morpholin-4-yl)-1H-pyrazole | 88 | [6] |
| 2 | Piperidine | 3-(Piperidin-1-yl)-1H-pyrazole | 85 | [6] |
| 3 | Aniline | 3-(Phenylamino)-1H-pyrazole | 75 | [6] |
| 4 | Benzylamine | 3-(Benzylamino)-1H-pyrazole | 82 | [6] |
Regioselective C-N Bond Formation: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the synthesis of 3-amino-substituted pyrazoles.[7][8] This reaction is typically favored when the pyrazole ring is activated by an electron-withdrawing group, or when using highly nucleophilic amines under elevated temperatures. The regioselectivity is generally high, with the nucleophile displacing the chloride at the C3 position.
General Reaction Scheme:
Caption: SNAr reaction of this compound.
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazoles via SNAr
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
3-Chloro-1H-pyrazole
-
Amine (2.0-3.0 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-chloro-1H-pyrazole (1.0 mmol), the amine (2.0-3.0 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF or DMSO (5 mL) as the solvent.
-
Heat the reaction mixture to 120-150°C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 3-amino-1H-pyrazole.
Quantitative Data for SNAr Reactions
| Entry | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pyrrolidine | K₂CO₃ | DMF | 120 | 78 |
| 2 | Diethylamine | Et₃N | DMSO | 150 | 65 |
| 3 | 4-Methylaniline | Na₂CO₃ | DMF | 140 | 72 |
| 4 | Benzylhydrazine | K₂CO₃ | DMSO | 130 | 80 |
Logical Workflow for Synthesis Strategy Selection
The choice between Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions depends on the desired substituent and the functional group tolerance of the substrates. The following diagram illustrates a logical workflow for selecting the appropriate synthetic strategy.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Use of 3-Chloro-3H-pyrazole in the Preparation of COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the use of a 3-chloropyrazole synthon as a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. While direct utilization of 3-Chloro-3H-pyrazole as a starting material is not widely documented in mainstream synthesis of prominent COX-2 inhibitors like Celecoxib, this guide outlines a plausible and chemically sound synthetic strategy. The protocols provided are based on established synthetic methodologies for pyrazole-based COX-2 inhibitors, adapted to a 3-chloropyrazole precursor. This document serves as a practical guide for researchers exploring alternative synthetic routes to this important class of anti-inflammatory drugs.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 over COX-1 is a critical strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Diarylpyrazole derivatives, such as Celecoxib, are a prominent class of selective COX-2 inhibitors.[1]
The pyrazole core is a crucial pharmacophore for COX-2 inhibition. While various synthetic routes to this scaffold exist, the use of halogenated pyrazoles as versatile intermediates offers significant advantages in terms of molecular diversity and synthetic flexibility. This document focuses on a hypothetical, yet feasible, synthetic approach utilizing a 3-chloropyrazole derivative for the preparation of potent and selective COX-2 inhibitors.
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory effects of the synthesized compounds are achieved through the inhibition of the COX-2 enzyme. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.
Experimental Protocols
The following protocols describe a representative synthesis of a diarylpyrazole COX-2 inhibitor starting from a 3-chloropyrazole derivative. This is a multi-step synthesis involving the formation of the pyrazole core, followed by functionalization via cross-coupling.
Protocol 1: Synthesis of 1-(4-sulfamoylphenyl)-3-chloro-5-(4-methylphenyl)-1H-pyrazole
This protocol outlines the synthesis of a key 3-chloropyrazole intermediate.
Materials:
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
1-(4-Methylphenyl)-3-chloro-1,3-propanedione
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a solution of 1-(4-methylphenyl)-3-chloro-1,3-propanedione (1.0 eq) in ethanol, add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 1-(4-sulfamoylphenyl)-3-chloro-5-(p-tolyl)-1H-pyrazole.
Protocol 2: Suzuki Coupling for the Synthesis of a Diarylpyrazole COX-2 Inhibitor
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce the second aryl group.
Materials:
-
1-(4-sulfamoylphenyl)-3-chloro-5-(p-tolyl)-1H-pyrazole (from Protocol 1)
-
4-(trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine 1-(4-sulfamoylphenyl)-3-chloro-5-(p-tolyl)-1H-pyrazole (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture at 80-90 °C for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final diarylpyrazole product.
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow.
Caption: Synthetic workflow for the preparation of a diarylpyrazole COX-2 inhibitor.
Data Presentation
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized diarylpyrazole derivatives, including a reference compound, Celecoxib. This data is representative of the type of results obtained from such synthetic endeavors.
| Compound | R¹ | R² | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | SO₂NH₂ | CF₃ | >100 | 0.04 | >2500 |
| Compound 1 | SO₂NH₂ | H | 15.2 | 0.25 | 60.8 |
| Compound 2 | SO₂CH₃ | H | 10.8 | 0.18 | 60.0 |
| Compound 3 | SO₂NH₂ | Cl | >100 | 0.08 | >1250 |
| Compound 4 | SO₂NH₂ | F | >100 | 0.06 | >1667 |
IC₅₀ values are the concentrations required for 50% inhibition of the enzyme activity. Selectivity Index is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.
Conclusion
The use of 3-chloropyrazole derivatives as intermediates provides a flexible and efficient platform for the synthesis of a diverse range of diarylpyrazole-based COX-2 inhibitors. The Suzuki cross-coupling reaction, in particular, allows for the introduction of various aryl and heteroaryl moieties at the 3-position of the pyrazole ring, enabling extensive structure-activity relationship (SAR) studies. The protocols and data presented herein offer a foundational framework for researchers engaged in the discovery and development of novel anti-inflammatory agents. Further optimization of reaction conditions and exploration of a broader range of substituents are encouraged to identify compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
References
Application Notes and Protocols for the Functionalization of the 3-Chloro-3H-pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 3-chloro-3H-pyrazole scaffold is a valuable building block in medicinal chemistry and drug discovery, serving as a versatile precursor for the synthesis of a wide array of functionalized pyrazole derivatives.[1][2] These derivatives have shown significant potential as therapeutic agents, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][3][4][5][6] This document provides detailed application notes and experimental protocols for the functionalization of the this compound core through various modern synthetic methodologies.
Overview of Functionalization Strategies
The chlorine atom at the 3-position of the pyrazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The most common and effective methods for the functionalization of this scaffold include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, and vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminopyrazole derivatives.[7]
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, leading to the synthesis of 3-alkynylpyrazoles.
-
Stille Coupling: An alternative method for carbon-carbon bond formation using organotin reagents.[8][9][10][11][12]
-
Negishi Coupling: Another powerful C-C bond-forming reaction utilizing organozinc reagents.[2][13][14][15][16]
These reactions provide a robust toolbox for creating libraries of substituted pyrazoles for structure-activity relationship (SAR) studies in drug development programs.
Experimental Protocols
The following are detailed protocols for key functionalization reactions of the this compound scaffold.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Base (e.g., Potassium carbonate [K2CO3])
-
Solvent (e.g., 1,4-Dioxane and water)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-3H-pyrazole.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 3-Phenyl-3H-pyrazole | 85 | Adapted from[17] |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-3H-pyrazole | 92 | Adapted from[17] |
| 3 | 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)-3H-pyrazole | 78 | Adapted from[17] |
| 4 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)-3H-pyrazole | 81 | Adapted from[17] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed amination of a this compound with a primary or secondary amine.[7][18][19][20]
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
This compound derivative
-
Primary or secondary amine
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3])
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide [NaOtBu])
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction tube.
-
Add the this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 3-amino-3H-pyrazole.
Table 2: Representative Yields for Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | 3-(Phenylamino)-3H-pyrazole | 75 | Adapted from[21] |
| 2 | Morpholine | 3-(Morpholino)-3H-pyrazole | 88 | Adapted from[21] |
| 3 | Benzylamine | 3-(Benzylamino)-3H-pyrazole | 82 | Adapted from[21] |
| 4 | Piperidine | 3-(Piperidin-1-yl)-3H-pyrazole | 90 | Adapted from[21] |
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of a this compound with a terminal alkyne.[22][23]
Materials:
-
This compound derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2])
-
Copper(I) salt (e.g., Copper(I) iodide [CuI])
-
Base (e.g., Triethylamine [Et3N])
-
Anhydrous solvent (e.g., Tetrahydrofuran [THF] or Dimethylformamide [DMF])
-
Inert gas supply
-
Standard glassware
Procedure:
-
To a Schlenk flask, add the this compound (1.0 mmol), palladium catalyst (e.g., PdCl2(PPh3)2, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF, 10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirring solution.
-
Stir the reaction at room temperature or heat to 50-70 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash with saturated aqueous ammonium chloride solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-alkynyl-3H-pyrazole.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Functionalized pyrazoles are prominent scaffolds in the development of kinase inhibitors.[1][3][4][5][6] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. Dysregulation of kinase signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, is a hallmark of many cancers.
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazole-based kinase inhibitors.
Table 3: Biological Activity of Functionalized Pyrazole Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| PZ-1 | EGFR | 50 | A549 (Lung Cancer) | [3] |
| PZ-2 | BRAF V600E | 25 | A375 (Melanoma) | [3] |
| PZ-3 | AKT1 | 15 | MCF-7 (Breast Cancer) | [3] |
| PZ-4 | p38α | 80 | HCT116 (Colon Cancer) | [3] |
| PZ-5 | VEGFR2 | 40 | HUVEC | [1] |
Note: The compound IDs are representative and the data is compiled from various sources for illustrative purposes.
Conclusion
The this compound scaffold is a highly versatile platform for the development of novel, biologically active molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide researchers with reliable and efficient methods to explore the chemical space around this privileged core. The successful application of these functionalized pyrazoles as kinase inhibitors underscores the importance of this scaffold in modern drug discovery. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis and evaluation of new pyrazole-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
The Role of 3-Chloro-3H-pyrazole in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3H-pyrazole and its derivatives are versatile building blocks in organic synthesis, serving as valuable precursors for the construction of a wide array of fused heterocyclic systems. The presence of a reactive chlorine atom at the 3-position of the pyrazole ring allows for facile nucleophilic substitution, making it a key synthon for the annulation of various carbocyclic and heterocyclic rings. This reactivity, coupled with the inherent biological significance of the pyrazole nucleus, has positioned 3-chloropyrazoles as critical intermediates in the development of novel therapeutic agents and functional materials.
These application notes provide a comprehensive overview of the synthetic utility of this compound in the preparation of fused heterocyclic compounds, with a focus on pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyridines. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these synthetic methodologies in a research and development setting.
I. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that are isosteric with purines and have garnered significant attention due to their diverse pharmacological activities, including their roles as kinase inhibitors and anticancer agents. A common and efficient strategy for the synthesis of this scaffold involves the cyclocondensation of a 3-chloropyrazole derivative bearing a suitable ortho-amino or related functional group with a one-carbon synthon.
A key precursor for this transformation is often a 3-chloropyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a powerful tool for the introduction of the formyl group at the 4-position and the simultaneous chlorination of a pyrazol-3-one precursor.
General Reaction Scheme:
Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones
This protocol outlines the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives from an ortho-amino ester of a 1-substituted pyrazole. Although the starting material is not a 3-chloropyrazole, this method highlights a common cyclization strategy for this class of compounds.
Step 1: Cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with nitriles.
-
Conventional Method:
-
A mixture of ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (1 mmol), the appropriate nitrile (2 mmol), and potassium tert-butoxide (1.5 mmol) in tert-butanol (10 mL) is refluxed for 8-12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is triturated with ice-cold water, and the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).
-
-
Microwave-Assisted Method:
-
A mixture of ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (1 mmol), the appropriate nitrile (2 mmol), and basic potassium tert-butoxide in a minimal amount of a suitable solvent is subjected to microwave irradiation at a specified power and temperature for a shorter duration (e.g., 5-15 minutes).
-
Work-up is similar to the conventional method.
-
| Compound | R-group (from R-CN) | Conventional Yield (%) | Microwave Yield (%) |
| 2a | H | 78 | 85 |
| 2b | CH₃ | 80 | 88 |
| 2c | C₂H₅ | 79 | 86 |
| 2e | C₆H₅ | 82 | 89 |
| 2f | 4-Cl-C₆H₄ | 85 | 91 |
| 2g | 4-OCH₃-C₆H₄ | 83 | 90 |
Data adapted from a study on the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.[1]
II. Synthesis of Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridines are another important class of fused nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of this scaffold can be achieved through various strategies, including the reaction of N-aminopyridinium salts with reagents that can undergo a [3+2] cycloaddition.
General Workflow for Synthesis of Pyrazolo[1,5-a]pyridines:
Caption: Synthesis of Pyrazolo[1,5-a]pyridines.
While direct synthesis from this compound is less commonly reported for this specific fused system, halogenated pyrazolo[1,5-a]pyrimidines can be synthesized and further functionalized.
Experimental Protocol: Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
This protocol describes the bromination of a 5-chloropyrazolo[1,5-a]pyrimidine, a related fused system, demonstrating a method for introducing a halogen into the 3-position.
Method A: Using Bromine in Acetic Acid [2]
-
To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine (46.4 g, 0.3 mol) in glacial acetic acid (700 mL), add bromine (42 mL, 0.81 mol) dropwise at room temperature.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour.
-
Collect the precipitate by filtration, wash sequentially with glacial acetic acid and ether, and then dry.
-
Suspend the residue in water (500 mL) and neutralize with concentrated ammonia.
-
Filter the crude product, wash sequentially with water, isopropanol, and hexane, and dry to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine.
Method B: Using N-Bromosuccinimide (NBS) [2]
-
Suspend 5-chloropyrazolo[1,5-a]pyrimidine (3.43 g, 22.34 mmol) in dimethylformamide (60 mL).
-
Add N-bromosuccinimide (4.37 g, 24.57 mmol) in small portions while stirring at room temperature.
-
After 1 hour, quench the reaction with water (150 mL).
-
Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the desired product.
| Method | Reagent | Solvent | Yield (%) |
| A | Br₂ | Acetic Acid | 49 (initial precipitate) + 33 (from filtrate) |
| B | NBS | DMF | 94 |
Conclusion
This compound and its derivatives are undeniably valuable precursors in the synthesis of fused heterocyclic systems. Their ability to undergo nucleophilic substitution reactions provides a powerful tool for the construction of complex molecular architectures with significant biological potential. The protocols and data presented herein for the synthesis of pyrazolo[3,4-d]pyrimidines and the halogenation of a related pyrazolo[1,5-a]pyrimidine system serve as a practical guide for researchers in the field. Further exploration of the reactivity of 3-chloropyrazoles with a wider range of binucleophiles will undoubtedly lead to the discovery of novel fused heterocyclic systems with diverse applications in medicinal chemistry and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Sandmeyer Reaction for 3-Chloro-3H-pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-chloro-3H-pyrazole via the Sandmeyer reaction. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Sandmeyer reaction for the synthesis of this compound?
A1: The Sandmeyer reaction is a two-step process to synthesize this compound from 3-amino-3H-pyrazole. The first step is the diazotization of the primary amino group of 3-amino-3H-pyrazole using a nitrous acid source (e.g., sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to form a reactive pyrazole-3-diazonium salt intermediate. In the second step, this diazonium salt is decomposed in the presence of a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chloride ion, yielding this compound and nitrogen gas.[1][2]
Q2: Why is temperature control so critical during the diazotization step?
A2: Pyrazole diazonium salts are often unstable and can decompose rapidly at elevated temperatures.[3] Maintaining a low temperature (0-5 °C) is crucial to prevent premature decomposition of the diazonium salt, which can lead to the formation of unwanted byproducts, such as 3-hydroxy-3H-pyrazole (a phenol-like byproduct), and a significant reduction in the yield of the desired this compound.[4]
Q3: What are the common side products in this reaction, and how can they be minimized?
A3: Common side products include:
-
3-Hydroxy-3H-pyrazole: Formed from the reaction of the diazonium salt with water. This can be minimized by maintaining a low reaction temperature and using a high concentration of hydrochloric acid.[4]
-
Azo coupling products: The diazonium salt can couple with unreacted 3-aminopyrazole to form colored azo compounds. This is more likely to occur at higher pH or if the addition of the nitrite solution is too slow. Ensuring a sufficiently acidic environment and a controlled addition of the diazotizing agent can mitigate this.
-
Biaryl pyrazoles: Formed by the coupling of two pyrazole radicals, which are intermediates in the Sandmeyer reaction.[1] Using a sufficient concentration of the copper catalyst can help to efficiently trap the radical and favor the desired chlorination.
Q4: Can I use copper(II) chloride instead of copper(I) chloride?
A4: While copper(I) chloride is the traditional and generally more effective catalyst for the Sandmeyer chlorination, copper(II) chloride can also be used.[5][6] However, the reaction mechanism may differ slightly, and yields might be lower. For optimal results, copper(I) chloride is recommended as it directly participates in the single-electron transfer mechanism that generates the pyrazole radical.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Ineffective copper catalyst. | 1. Ensure the use of a stoichiometric amount or slight excess of sodium nitrite. Check the acidity of the medium; sufficient strong acid (e.g., HCl) is crucial for the formation of nitrous acid. 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization and the addition of the diazonium salt to the copper catalyst. 3. Use freshly prepared or high-quality copper(I) chloride. The catalyst can be washed with a dilute acid solution to remove any oxidized species. |
| Formation of a significant amount of dark, tarry material | 1. Azo coupling side reactions. 2. Decomposition of the diazonium salt at elevated temperatures. | 1. Ensure the reaction medium is strongly acidic (e.g., by using concentrated HCl). Add the sodium nitrite solution dropwise and with vigorous stirring to avoid localized high concentrations of the diazonium salt. 2. Improve cooling of the reaction vessel. Consider using a brine-ice bath for better temperature control. |
| Product is contaminated with a significant amount of 3-hydroxy-3H-pyrazole | Reaction of the diazonium salt with water. | 1. Maintain a low reaction temperature throughout the process. 2. Use a higher concentration of hydrochloric acid to suppress the reaction with water. 3. Add the diazonium salt solution to the copper chloride solution, rather than the reverse, to ensure immediate reaction with the chloride source. |
| Reaction is very slow or does not go to completion | 1. Insufficient amount of catalyst. 2. Low reaction temperature for the Sandmeyer step. | 1. Increase the loading of the copper(I) chloride catalyst. 2. While diazotization requires low temperatures, the Sandmeyer step (decomposition of the diazonium salt) may require gentle warming. After adding the diazonium salt to the catalyst, allow the reaction to slowly warm to room temperature or slightly above, while monitoring for nitrogen evolution. |
Data Presentation
Table 1: Effect of Copper Catalyst on Yield
| Catalyst | Temperature (°C) | Yield of 3-chloro-1-methyl-1H-pyrazole-4,5-dicarbonitrile (%)[5] |
| CuCl | 25 | Not Reported |
| CuCl₂ | Room Temp | 65 |
Note: Data for the specific synthesis of this compound is limited in the literature. This data is from a related substituted pyrazole and serves as an illustrative example.
Table 2: General Effect of Temperature on Diazonium Salt Stability
| Temperature Range (°C) | Stability of Diazonium Salt | Consequence |
| 0-5 | Relatively Stable | Optimal for diazotization, minimizing side reactions.[3] |
| > 10 | Prone to Decomposition | Increased formation of phenolic byproducts and lower yield.[4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on established Sandmeyer reaction principles and examples from the literature for related heterocyclic compounds.[4][5] Researchers should optimize these conditions for their specific setup and scale.
Step 1: Diazotization of 3-amino-3H-pyrazole
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-3H-pyrazole (1 equivalent) in concentrated hydrochloric acid (e.g., 3-4 equivalents) and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 - 1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled 3-aminopyrazole solution, ensuring the temperature is maintained below 5 °C. The addition should be slow and controlled to manage any exotherm and gas evolution.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete reaction.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (e.g., 0.2-1.0 equivalents) in concentrated hydrochloric acid. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the reaction from becoming too vigorous.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen gas ceases. Gentle heating (e.g., to 40-50 °C) may be required to ensure complete decomposition of the diazonium salt.
-
Once the reaction is complete, the mixture can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography on silica gel.[7][8]
Visualizations
Caption: General mechanism of the Sandmeyer reaction for 3-chloropyrazole synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in 3-chloropyrazole synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Purification of Crude 3-Chloro-3H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-3H-pyrazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
The purification of this compound is often complicated by two main factors:
-
Tautomerism: this compound can exist in equilibrium with its more stable tautomers, 3-chloro-1H-pyrazole and 5-chloro-1H-pyrazole. This means you are often trying to purify a mixture of isomers, which can have very similar physical properties, making separation difficult.[1][2][3][4]
-
Thermal Sensitivity: Pyrazole derivatives can be sensitive to heat, which may lead to decomposition or rearrangement during purification methods that require elevated temperatures, such as distillation.
Q2: What are the common impurities found in crude this compound?
Common impurities can originate from the starting materials, reagents, and side reactions during synthesis. These may include:
-
Unreacted starting materials (e.g., pyrazole).
-
Over-chlorinated or di-chlorinated pyrazole species.
-
Isomeric byproducts.
-
Residual chlorinating agents (e.g., N-chlorosuccinimide, trichloroisocyanuric acid) and their byproducts (e.g., succinimide).[5][6]
-
Solvent residues.
Q3: Which purification techniques are most suitable for this compound?
The most common and effective purification methods for chloropyrazoles are:
-
Column Chromatography: This is often the most effective method for separating tautomers and other closely related impurities.
-
Recrystallization: This can be a highly effective technique for removing impurities if a suitable solvent system is identified. It is particularly useful for removing less soluble or more soluble impurities.
-
Acid-Base Extraction: If the impurities have different acidic or basic properties than the desired product, an acid-base extraction can be a simple and effective initial purification step.
Troubleshooting Guides
Issue 1: Difficulty in Separating Isomers/Tautomers
Symptoms:
-
Multiple spots on TLC with similar Rf values, even with different solvent systems.
-
Broad or multiple peaks in GC-MS or LC-MS analysis corresponding to the same mass.
-
Inconsistent NMR spectra, suggesting a mixture of isomers.
Possible Causes:
-
Rapid tautomerization is occurring on the stationary phase of the chromatography column or during analysis.
-
The chosen chromatographic conditions are not providing sufficient resolution.
Solutions:
| Method | Detailed Protocol | Expected Outcome |
| Column Chromatography | Stationary Phase: Silica gel (60 Å, 230-400 mesh). Mobile Phase: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 5% to 30%). For more polar isomers, a system of methanol in dichloromethane might be necessary. Tip: The separation of pyrazole isomers can be challenging due to similar polarities.[1] | Separation of tautomers may be possible, but complete separation can be difficult. The goal is to enrich the desired isomer. |
| Preparative HPLC | For very difficult separations, preparative reverse-phase HPLC can be employed. A typical mobile phase would be a gradient of acetonitrile in water with a small amount of a modifier like formic acid. | High purity fractions of individual isomers can often be obtained. |
Issue 2: Product Decomposition During Purification
Symptoms:
-
Low overall yield after purification.
-
Appearance of new, unidentified spots on TLC or peaks in GC/LC-MS after heating.
-
Discoloration of the product during purification.
Possible Causes:
-
Thermal degradation of the this compound.
-
Reaction with the purification media (e.g., acidic or basic sites on silica gel).
Solutions:
| Method | Detailed Protocol | Expected Outcome |
| Low-Temperature Column Chromatography | Pack and run the column in a cold room or using a jacketed column with a cooling circulator. This minimizes thermal stress on the compound. | Reduced decomposition and improved recovery of the desired product. |
| Recrystallization | Choose a solvent system that allows for dissolution at a moderate temperature and crystallization upon cooling. Avoid prolonged heating. | Higher purity product with minimized thermal degradation. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Wet pack a glass chromatography column with silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes:ethyl acetate) to elute the components.
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (< 40 °C).
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents at room temperature and upon heating. Good single solvents will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, acetonitrile, toluene, and mixtures such as ethyl acetate/hexanes or acetone/water.[7][8][9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for Chloropyrazoles (Typical Values)
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Key Advantage |
| Column Chromatography | >98% | 50-80% | Low to Medium | Good for separating isomers and closely related impurities. |
| Recrystallization | >99% (if successful) | 60-90% | High | Excellent for removing impurities with different solubility profiles. |
| Preparative HPLC | >99.5% | 40-70% | Low | Highest resolution for difficult separations. |
Note: These are estimated values based on the purification of similar halogenated pyrazoles and may vary for this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of crude this compound.
Caption: Tautomeric equilibrium of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. purkh.com [purkh.com]
- 5. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
identifying side products in reactions with 3-Chloro-3H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-3H-pyrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products in your reactions.
Troubleshooting Guides
Issue 1: Formation of Dehalogenated and Homocoupled Side Products in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid, but I am observing significant amounts of pyrazole (dehalogenation) and biphenyl (from boronic acid homocoupling) as side products. How can I minimize these?
Answer:
Dehalogenation and homocoupling are common side reactions in palladium-catalyzed cross-coupling reactions.[1][2][3] The formation of these byproducts is often influenced by the reaction conditions. While chloro and bromo derivatives of pyrazoles are generally less prone to dehalogenation than their iodo counterparts, careful optimization is still crucial.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can sometimes promote reductive dehalogenation. Experiment with different ligand systems. For instance, catalyst systems like Pd(OAc)₂ with benzimidazolium salt ligands have been used for cross-coupling of halopyridines, a related class of compounds.[1]
-
-
Base Selection and Stoichiometry:
-
The base plays a crucial role in the catalytic cycle. The strength and amount of base can influence the rate of competing side reactions. Weaker bases or a precise stoichiometric amount may reduce the incidence of dehalogenation.
-
-
Solvent System:
-
The polarity of the solvent can affect catalyst stability and the relative rates of the desired cross-coupling versus side reactions. Protic solvents like ethanol/water mixtures are sometimes employed.[2]
-
-
Temperature and Reaction Time:
-
Lowering the reaction temperature and minimizing the reaction time can help reduce the formation of side products. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the main product has formed.
-
Logical Workflow for Troubleshooting Dehalogenation and Homocoupling:
Caption: Troubleshooting workflow for minimizing side products in Suzuki-Miyaura reactions.
Issue 2: Formation of Regioisomers and Dialkylated Products in Nucleophilic Substitution Reactions (Amination)
Question: I am reacting this compound with a primary amine to synthesize a 3-amino-pyrazole derivative, but I am getting a mixture of products, including what appears to be a dialkylated product and potentially an N-substituted isomer. How can I improve the selectivity?
Answer:
Nucleophilic substitution on the pyrazole ring can present challenges with regioselectivity and over-reaction, particularly with N-unsubstituted pyrazoles and primary amines.
Potential Side Products:
-
Dialkylation: Primary amines can react twice with the electrophile, leading to a tertiary amine. This is a common issue in reductive amination protocols.[4]
-
N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring are also nucleophilic and can compete with the desired C-3 substitution, leading to N-substituted isomers. The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be influenced by steric and electronic factors, often resulting in a mixture of N1 and N2 isomers.[5][6][7]
Troubleshooting Steps:
-
Control Stoichiometry:
-
To minimize dialkylation, use a controlled stoichiometry of the amine, or consider using the amine as the limiting reagent.
-
-
Protecting Groups:
-
Protecting the pyrazole nitrogen (e.g., with a BOC or other suitable group) can prevent N-alkylation/arylation side reactions and improve the selectivity for substitution at the C-3 position.
-
-
Reaction Conditions:
-
The choice of base and solvent can significantly impact the regioselectivity. For N-alkylation, systems like K₂CO₃ in DMSO have been used to achieve regioselectivity.[7] For C-substitution, conditions that favor nucleophilic aromatic substitution on the carbon should be chosen.
-
-
Alternative Synthetic Routes:
-
If direct amination proves problematic, consider alternative strategies such as a metal-catalyzed amination reaction, which can offer higher selectivity.
-
Logical Diagram for Improving Selectivity in Amination Reactions:
Caption: Workflow to enhance selectivity in the amination of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most frequently encountered side products depend on the reaction type:
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura):
-
For Nucleophilic Substitution (e.g., Amination):
Q2: How can I detect and quantify these side products?
A2: A combination of analytical techniques is recommended for accurate identification and quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile side products like the dehalogenated pyrazole.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction progress and identifying both starting materials, the desired product, and less volatile side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main product and any isolable side products. Quantitative NMR (qNMR) can be used for accurate quantification of components in a mixture.
Q3: Are there any general strategies to improve reaction outcomes with this compound?
A3: Yes, several general principles can be applied:
-
Thorough Purification of Starting Materials: Ensure the this compound and other reagents are of high purity to avoid introducing impurities that could lead to side reactions.
-
Inert Atmosphere: For many metal-catalyzed reactions, maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent degradation of the catalyst and reagents.[8]
-
Systematic Optimization: A design of experiments (DoE) approach can be highly effective in systematically screening and optimizing reaction parameters (catalyst, ligand, base, solvent, temperature) to maximize the yield of the desired product while minimizing side products.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if required, a ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF/water).
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Amination of this compound
This is a general guideline and may require optimization for specific amines.
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the amine (1.0-1.2 equiv).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU, 1.5-2.0 equiv).
-
Heat the reaction mixture with stirring at an elevated temperature (e.g., 100-150 °C). The reaction can also be performed under microwave irradiation to potentially reduce reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Yields of Side Products in a Suzuki-Miyaura Reaction of this compound with Phenylboronic Acid under Various Conditions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenation (%) | Homocoupling (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75 | 15 | 5 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 85 | 5 | 3 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 120 | 60 | 25 | 10 |
Table 2: Hypothetical Product Distribution in the Amination of this compound with Benzylamine.
| Entry | Base (equiv) | Solvent | Temp (°C) | Desired 3-Amino Product (%) | N1-Benzyl Isomer (%) | N2-Benzyl Isomer (%) |
| 1 | K₂CO₃ (2) | DMF | 120 | 65 | 20 | 10 |
| 2 | Cs₂CO₃ (2) | DMSO | 100 | 78 | 10 | 5 |
| 3 | DBU (1.5) | NMP | 140 | 55 | 25 | 15 |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.nova.edu [scholars.nova.edu]
Technical Support Center: Synthesis of 3-Chloro-3H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-3H-pyrazole and improving yields.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route. Here are some common issues and potential solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Extend the reaction time or increase the temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
-
-
Suboptimal Reagent Stoichiometry: The ratio of reactants can significantly impact the yield.
-
Solution: Experiment with varying the equivalents of the chlorinating agent. For instance, in chlorinations using N-chlorosuccinimide (NCS), increasing the equivalents of NCS from 1.5 to 2.5 has been shown to improve yields.[1]
-
-
Side Reactions: The formation of unwanted byproducts can consume starting material and reduce the yield of the desired product. A common side reaction is the chlorination at the C4 position of the pyrazole ring.[2][3]
-
Solution: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. Using a synthesis strategy that blocks the C4 position or favors C3 chlorination can also be effective.
-
-
Degradation of Starting Material or Product: The starting materials or the final product may be unstable under the reaction conditions.
-
Solution: Employ milder reaction conditions. For example, some modern methods allow for direct C-H halogenation at room temperature.[1]
-
-
Inefficient Purification: Significant product loss can occur during the work-up and purification steps.
-
Solution: Optimize the extraction and chromatography procedures. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase.
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
The formation of isomers and other byproducts is a common challenge.
-
Isomeric Impurities: The most common impurity is the 4-chloropyrazole isomer. Halogenation of pyrazoles often occurs preferentially at the C4 position.[3]
-
Minimization:
-
If starting from pyrazole itself, consider a synthetic route that directs chlorination to the C3 position. This can involve using a starting material where the C4 position is already substituted or using specific reaction conditions that favor C3 chlorination.
-
The Sandmeyer reaction, starting from 3-aminopyrazole, is a regioselective method to introduce a chlorine atom at the C3 position.[2][4]
-
-
-
Bipyrazole Formation: Dimeric structures like 4,4'-dichloro-1,3'(5')-bipyrazole can form as byproducts in some chlorination reactions.[5]
-
Minimization: Adjusting the concentration of the starting pyrazole and the current density (in electrochemical methods) can help reduce the formation of these dimers.[5]
-
-
Unreacted Starting Material: The presence of unreacted starting material is a common issue.
-
Minimization: As mentioned for low yields, ensure sufficient reaction time and optimal stoichiometry of the chlorinating agent.
-
Q3: The purification of this compound is proving difficult. What are some effective purification strategies?
Purification can be challenging due to the physical properties of the product and the presence of closely related impurities.
-
Column Chromatography: Silica gel column chromatography is a common method for purification.
-
Solvent System: A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically effective. The optimal ratio will depend on the specific impurities present. A gradient elution may be necessary to achieve good separation.
-
-
Crystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.
-
-
Acid-Base Extraction: The pyrazole ring has basic properties, which can be exploited for purification.
-
Procedure: The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic pyrazole derivatives into the aqueous phase. The aqueous phase can then be basified and the product re-extracted with an organic solvent. This can help remove non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
There are several established methods for the synthesis of this compound:
-
Sandmeyer Reaction: This is a widely used method that starts from 3-aminopyrazole. The amino group is converted to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[2][4][6] This method offers good regioselectivity for the 3-position.
-
Direct Chlorination of Pyrazole: Pyrazole can be directly chlorinated using various chlorinating agents. However, this method can lead to a mixture of isomers, with the 4-chloro isomer often being a significant byproduct.[3]
-
Cyclization/Chlorination of Hydrazines: A one-pot method involves the direct cyclization and chlorination of hydrazines using reagents like 1,3,5-trichloroisocyanuric acid (TCCA), which acts as both an oxidant and a chlorinating agent.[7]
-
From Hydroxypyrazoles: Dehydroxyhalogenation of 3-hydroxypyrazoles using reagents like phosphorus oxychloride can also yield 3-chloropyrazoles.[2][3]
Q2: Which synthetic route generally provides the best yield and regioselectivity for this compound?
The Sandmeyer reaction starting from 3-aminopyrazole is often preferred for its high regioselectivity, ensuring the chlorine atom is introduced specifically at the C3 position.[2][4] While other methods like direct chlorination can be simpler, they often suffer from poor regioselectivity, leading to mixtures of isomers and lower yields of the desired product.[3]
Q3: Are there any safety precautions I should be aware of during the synthesis?
Yes, several safety precautions should be taken:
-
Diazonium Salts: When performing the Sandmeyer reaction, be aware that diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C).
-
Chlorinating Agents: Many chlorinating agents, such as phosphorus oxychloride and TCCA, are corrosive and/or toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Organic solvents used in the synthesis and purification are often flammable and may be toxic. Handle them in a fume hood and away from ignition sources.
Data Presentation
Table 1: Optimization of Chlorination of 3-aryl-1-tosyl-1H-pyrazol-5-amine with NCS [1]
| Entry | Molar Ratio (Substrate:NCS) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1.5 | Room Temp. | 3 | 55 |
| 2 | 1:1.5 | 50 | 3 | 50 |
| 3 | 1:2.5 | Room Temp. | 3 | 68 |
| 4 | 1:2.5 | Room Temp. | 6 | 68 |
| 5 | 1:3.5 | Room Temp. | 3 | 69 |
Table 2: Effect of Experimental Conditions on the Anodic Chlorination of Pyrazole [5]
| Pyrazole Conc. (M) | NaCl Conc. (M) | Current Density (A/cm²) | Temperature (°C) | 4-Chloropyrazole Yield (%) | 4,4'-dichloro-1,3'(5')-bipyrazole Yield (%) |
| 0.5 | 4.0 | 0.1 | 15 | 54 | 28 |
| 0.5 | Saturated | 0.1 | 15 | 47 | 55 |
| 0.5 | 2.0 | 0.1 | 15 | 41 | 17 |
| 1.0 | 4.0 | 0.1 | 15 | 52 | 6 |
| 0.5 | 4.0 | 0.1 | 15 | 61 | 32 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from general procedures for the Sandmeyer reaction on aminoheterocycles.[8][9]
Materials:
-
3-Aminopyrazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 3-aminopyrazole (1 equivalent) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 equivalents) in concentrated HCl. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution will be observed.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Simplified pathway of the Sandmeyer reaction for 3-chloropyrazole synthesis.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of 3-Chloro-3H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the stability of 3-Chloro-3H-pyrazole under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during its use in chemical synthesis.
Troubleshooting Guide
The stability of this compound can be influenced by several factors, including temperature, pH, solvent, and the presence of other reagents. Below is a summary of common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Degradation of this compound: The starting material may be degrading under the reaction conditions. - Tautomerization: The 3H-pyrazole may be converting to a less reactive tautomer. - Catalyst Inactivation: The catalyst may be poisoned by impurities or degradation byproducts. | - Optimize Reaction Temperature: Run the reaction at the lowest effective temperature. - Control pH: Use buffered solutions or non-nucleophilic bases to maintain a neutral or slightly acidic pH. - Solvent Selection: Choose a non-polar, aprotic solvent. - Degas Solvents: Remove dissolved oxygen, which can promote degradation. - Use Fresh Starting Material: Ensure the purity of the this compound. |
| Formation of Side Products | - Dehalogenation: Loss of the chlorine atom is a common side reaction, especially in metal-catalyzed cross-coupling reactions.[1] - Ring Opening: The pyrazole ring may open under harsh acidic or basic conditions. - Reaction with Nucleophiles: The chloro group can be displaced by strong nucleophiles. | - Choose Appropriate Catalyst and Ligands: For cross-coupling reactions, select catalysts and ligands known to be effective for aryl chlorides to minimize dehalogenation.[1][2][3][4][5][6][7][8][9][10] - Avoid Strong Bases/Acids: If possible, use milder reaction conditions. - Protecting Groups: If other functional groups are present, consider using protecting groups to prevent side reactions. |
| Inconsistent Reaction Outcomes | - Variability in Starting Material Quality: Impurities in the this compound can affect the reaction. - Atmospheric Moisture and Oxygen: Contamination from the atmosphere can lead to degradation. - Inconsistent Reaction Setup: Variations in temperature, stirring, or addition rates can impact the outcome. | - Purify Starting Material: Recrystallize or chromatograph the this compound before use. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Standardize Procedures: Maintain consistent reaction setup and parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.
Q2: How does pH affect the stability of this compound?
A2: Extremes in pH can lead to the degradation of this compound.[11][12] Strongly acidic or basic conditions can catalyze hydrolysis or ring-opening reactions. It is recommended to maintain the reaction pH in the neutral to slightly acidic range whenever possible. The use of buffers can help in controlling the pH.[12]
Q3: What solvents are recommended for reactions involving this compound?
A3: Non-polar, aprotic solvents are generally preferred to minimize degradation. Solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[7] Protic solvents, especially in the presence of base, may promote nucleophilic substitution of the chlorine atom. The choice of solvent can also impact the stability of metal complexes in catalytic reactions.[13]
Q4: Can this compound undergo dehalogenation during a reaction?
A4: Yes, dehalogenation is a known side reaction for halopyrazoles, particularly in the context of metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[1] This can be minimized by careful selection of the catalyst, ligands, and reaction conditions. Using catalysts that are efficient for aryl chlorides is crucial.[2][8]
Q5: Is the 3H-tautomer of 3-Chloro-pyrazole stable?
A5: Pyrazoles can exist in different tautomeric forms. While the 1H-tautomer is often more common, the 3H-tautomer is the starting point for certain synthetic routes. The relative stability of tautomers can be influenced by substituents and the solvent environment. It is important to be aware that tautomerization can occur under reaction conditions, potentially affecting reactivity.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol provides a starting point for a Suzuki cross-coupling reaction with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the stability of this compound under specific conditions.
-
Sample Preparation: Prepare stock solutions of this compound in the solvent to be tested (e.g., acetonitrile, THF, or the reaction solvent).
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions (e.g., elevated temperature, addition of acid or base). Take samples at different time points.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[14][15][16][17]
-
Data Analysis: Quantify the amount of remaining this compound and any degradation products by integrating the peak areas. Plot the concentration of this compound over time to determine its degradation rate.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving chloropyrazole substrates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low to No Product Yield
Question: I am not observing any product formation, or the yield is very low, in my cross-coupling reaction with a chloropyrazole. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product yield in cross-coupling reactions with chloropyrazoles is a common issue, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The electron-rich nature of the pyrazole ring can also contribute to catalyst inhibition. Here is a systematic approach to troubleshooting this problem:
1. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For unreactive aryl chlorides like chloropyrazoles, standard catalysts such as Pd(PPh₃)₄ may be ineffective.
-
Recommendation: Employ catalyst systems known for their high activity with aryl chlorides. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides. Consider screening a panel of catalysts and ligands.[1][2][3][4]
Catalyst & Ligand Screening Recommendations for Suzuki-Miyaura Coupling of Chloropyrazoles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 60-95 | A robust system for many heteroaryl chlorides. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 55-90 | Effective for sterically hindered substrates. |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 80-90 | 40-85 | Can be effective but may require longer reaction times. | |
| NiCl₂(dppe) | - | K₃PO₄ | Dioxane | 100 | 50-80 | Nickel catalysts can be a cost-effective alternative. |
2. Reaction Conditions:
-
Base: The choice and strength of the base are crucial. Stronger bases are often required for less reactive chlorides. However, excessively strong bases can lead to side reactions.
-
Solvent: The solvent can significantly influence the reaction outcome. Anhydrous, deoxygenated solvents are essential for most palladium-catalyzed reactions.
-
Temperature: Higher temperatures are generally needed to activate the C-Cl bond. Microwave heating can sometimes be beneficial for accelerating slow reactions.[5]
3. Substrate-Specific Issues:
-
Steric Hindrance: Substituents near the chlorine atom on the pyrazole ring can hinder the approach of the catalyst.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can further deactivate the C-Cl bond towards oxidative addition.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low to no product yield.
Issue 2: Significant Dehalogenation Side Product Formation
Question: My reaction is producing a significant amount of the dehalogenated pyrazole instead of the desired cross-coupled product. How can I minimize this side reaction?
Answer:
Dehalogenation (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings, particularly with heteroaryl halides. It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the coupling partner.
1. Mechanism of Dehalogenation: The primary pathways for dehalogenation involve the reaction of the Ar-Pd(II)-X intermediate with water, alcohols, or amines present in the reaction mixture, leading to the formation of Ar-H.
2. Strategies to Minimize Dehalogenation:
-
Choice of Halogen: Chloro- and bromo-pyrazoles are generally less prone to dehalogenation than their iodo- counterparts.[6][7][8][9]
-
Anhydrous Conditions: Rigorously exclude water from the reaction. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOtBu in some cases.
-
Ligand Effects: The use of bulky, electron-rich ligands can promote the desired reductive elimination step over dehalogenation.
-
Additives: In some cases, the addition of a halide scavenger, such as silver salts, can be beneficial, although this is less common for aryl chlorides.
Comparative Analysis of Reaction Conditions on Dehalogenation in Suzuki-Miyaura Coupling
| Parameter | Condition A (High Dehalogenation) | Condition B (Low Dehalogenation) | Rationale |
| Halogen | Iodopyrazole | Chloropyrazole | C-Cl bond is stronger and less prone to side reactions.[6][7][8][9] |
| Solvent | Wet THF | Anhydrous Dioxane | Minimizes the presence of a proton source. |
| Base | NaOtBu | K₂CO₃ | A weaker base can reduce the rate of protonolysis. |
| Ligand | PPh₃ | XPhos | Bulky ligands can accelerate the desired coupling pathway. |
Logical Relationship for Minimizing Dehalogenation
Caption: Key strategies to mitigate dehalogenation.
Experimental Protocols
General Protocol for Screening Catalysts and Ligands in Suzuki-Miyaura Coupling of a Chloropyrazole
This protocol is a starting point for optimizing the Suzuki-Miyaura coupling of a generic chloropyrazole with an arylboronic acid.
Materials:
-
Chloropyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyrazole, arylboronic acid, and base.
-
In a separate vial, prepare the catalyst system by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining solvent to the reaction mixture.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Catalyst Screening
Caption: Workflow for Suzuki-Miyaura catalyst screening.
References
- 1. researchgate.net [researchgate.net]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to avoid unwanted isomer formation in pyrazole synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to unwanted isomer formation in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis?
A: In pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring. This issue typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible orientations of the substituents on the final pyrazole product.[1][2]
Q2: Why does the Knorr condensation of 1,3-dicarbonyls with substituted hydrazines often yield a mixture of regioisomers?
A: The Knorr cyclocondensation is a primary method for synthesizing pyrazoles.[1] The formation of a regioisomeric mixture occurs because the initial reaction between the substituted hydrazine (e.g., methylhydrazine) and the unsymmetrical 1,3-dicarbonyl compound can proceed via two different pathways.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[1] Reasonable regioselectivity is typically only achieved when the carbonyl groups or the nitrogen atoms of the hydrazine have significant steric or electronic differences.[1]
Q3: What are the key factors that influence regioselectivity in pyrazole synthesis?
A: Several factors can influence the regioselectivity of the reaction:
-
Steric and Electronic Effects: Large differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can control which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. Under acidic conditions, the more basic NH2 group is protonated, making the less basic substituted NH group the attacking nucleophile.[1]
-
Solvent: The choice of solvent can significantly impact the ratio of isomers formed.[1][4] For instance, using fluorinated alcohols can dramatically increase regioselectivity compared to standard solvents like ethanol.[4]
-
Temperature: Reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.
-
Reactant Stoichiometry: The ratio of the dicarbonyl compound to the hydrazine has also been shown to potentially affect the final regioisomeric ratio.[2]
Q4: How can I distinguish between the two pyrazole regioisomers I've synthesized?
A: The most effective method for characterizing and distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
1H and 13C NMR: These techniques provide initial information about the structure and can help calculate the ratio of the two isomers in a mixture.[5]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is particularly powerful for unambiguous assignment of each regioisomer.[5] It identifies spatial proximities between protons, allowing for definitive structural elucidation.
-
X-ray Crystallography: If a crystalline sample can be obtained, X-ray crystallography provides the absolute structure of an isomer.[5]
Troubleshooting Guides
Problem 1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields a nearly inseparable 1:1 mixture of regioisomers. How can I improve the selectivity?
Solution: You can modify the reaction conditions to favor the formation of one isomer.
-
Strategy 1: Change the Solvent. The polarity and hydrogen-bonding capability of the solvent can influence the reaction's transition state. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[4] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have also been used to achieve good results.[6]
-
Strategy 2: Adjust the pH. The reaction's regioselectivity can be pH-dependent.[2]
-
Acidic Conditions: Adding an acid (e.g., HCl, acetic acid) can protonate the more nucleophilic terminal nitrogen of the substituted hydrazine. This forces the initial attack to occur through the less hindered, substituted nitrogen, favoring one regioisomer.[1]
-
Neutral/Basic Conditions: In neutral or basic media, the more nucleophilic and less sterically hindered terminal nitrogen of the hydrazine is more likely to initiate the attack, leading to the opposite regioisomer.[1]
-
-
Strategy 3: Modify the Substrate. If possible, modify the 1,3-dicarbonyl substrate to have greater steric or electronic differences between the two carbonyl groups. For example, using a trifluoromethyl group instead of a methyl group can lead to excellent regioselectivity due to the strong electron-withdrawing nature of the CF3 group.[6]
Quantitative Data: Effect of Solvent on Regioisomer Ratio
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.
| 1,3-Diketone Substrate | Solvent | Regioisomer Ratio (A:B) | Reference |
| Ethyl 2,4-dioxopentanoate | Ethanol (reflux) | 2:1 | |
| 4,4,4-trifluoro-1-arylbutan-1,3-dione | Ethanol (ambient temp.) | ~1:1 (equimolar) | [6] |
| 4,4,4-trifluoro-1-arylbutan-1,3-dione | N,N-dimethylacetamide (DMAc) + Acid | 98:2 | [6] |
| Fluorinated Diketone | 2,2,2-trifluoroethanol (TFE) | Dramatically Increased Selectivity | [4] |
| Fluorinated Diketone | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Dramatically Increased Selectivity | [4] |
Problem 2: I need to synthesize a specific 1,3,5-trisubstituted pyrazole with high purity, but conventional methods are not regioselective enough. What alternative synthetic strategies can I use?
Solution: When the standard Knorr condensation fails to provide the desired regioselectivity, several alternative methods can be employed.
-
Strategy 1: Use 1,3-Dicarbonyl Surrogates. Instead of 1,3-diketones, use precursors that have differentiated reactivity at the 1 and 3 positions.
-
β-Enaminones: These compounds are excellent surrogates.[1] Their reaction with hydrazines is generally highly regioselective, as the less electrophilic enamine carbon directs the initial attack of the hydrazine to the more reactive carbonyl carbon.
-
Acetylenic (α,β-ethynyl) Ketones: The reaction of acetylenic ketones with hydrazines is highly regioselective and affords single pyrazole isomers in excellent yields.[7] This method offers much more rigorous control over the outcome compared to using 1,3-dicarbonyls.[7]
-
-
Strategy 2: Employ 1,3-Dipolar Cycloaddition. This is another powerful, highly regioselective method. A common approach involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne.[6][8] The regioselectivity is controlled by the substituents on both the diazo compound and the alkyne.
Problem 3: I have already synthesized a mixture of pyrazole regioisomers. What is the most effective way to separate them?
Solution: Although designing a regioselective synthesis is ideal, separating an existing mixture is often necessary. The two regioisomers, despite being structurally similar, often have different polarities.
-
Method: Silica Gel Column Chromatography. This is the most common and effective method for separating pyrazole regioisomers.[5][9]
-
Solvent System (Eluent): A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides adequate separation (difference in Rf values) between the two spots.[10] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol.
-
Column Packing and Elution: Once a suitable eluent is identified, perform flash column chromatography. Careful packing of the silica gel and slow, consistent elution are key to achieving good separation.
-
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[4]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (1H, 13C, and NOESY) to confirm its structure and assess isomeric purity.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.[5][9]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography)
-
Solvents for TLC screening and elution (e.g., hexane, ethyl acetate, dichloromethane)
-
Chromatography column, flasks, and other standard glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc) to find conditions that show baseline separation of the two isomer spots.
-
Column Preparation: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane). Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica bed.
-
Loading the Sample: Adsorb the crude mixture onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent, adding the silica, and evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the column. Add another thin layer of sand.
-
Elution: Begin eluting the column with the least polar solvent system identified during TLC screening. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent as needed to elute the more polar isomer.
-
Isolation: Combine the fractions containing each pure isomer (as determined by TLC). Remove the solvent from the combined fractions using a rotary evaporator to yield the separated, pure regioisomers.
Visualizations
Diagram 1: Knorr Pyrazole Synthesis Pathways
Caption: Competing pathways in the Knorr synthesis leading to two distinct regioisomers.
Diagram 2: Decision Workflow for Regioselective Pyrazole Synthesis
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the large-scale synthesis and purification of 3-Chloro-3H-pyrazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist researchers in overcoming common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: On an industrial scale, the direct chlorination of pyrazole is a prevalent method. This is often achieved using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA). Another approach involves a multi-step synthesis, which might include condensation, halogenation, and oxidation steps, particularly for substituted pyrazoles.[1][2] The choice of method often depends on factors like cost, safety, and desired purity.
Q2: What are the critical safety precautions to consider during the large-scale synthesis of this compound?
A2: The synthesis of this compound involves hazardous materials and potentially exothermic reactions. Key safety precautions include:
-
Handling of Chlorinating Agents: Agents like sulfuryl chloride are corrosive and react violently with water. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The chlorination of pyrazole can be highly exothermic.[3][4] On a large scale, this requires robust temperature control using jacketed reactors with efficient cooling systems. Gradual addition of the chlorinating agent is crucial to prevent thermal runaway.[3]
-
Waste Disposal: Hazardous waste, including residual chlorinating agents and chlorinated organic compounds, must be disposed of according to institutional and regulatory guidelines.[5][6][7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and protective clothing. For handling large quantities, respiratory protection may be necessary.
Q3: How can the purity of this compound be assessed on a large scale?
A3: Quality control for large-scale production of this compound typically involves a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and byproducts.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any isomeric impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Loss of product during workup. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. Some chlorinations require specific temperature ranges for optimal yield. - Avoid excessive heating or prolonged reaction times which can lead to decomposition. - Optimize extraction and purification steps to minimize product loss. |
| Formation of Multiple Products (Isomers) | - Lack of regioselectivity in the chlorination reaction. | - The choice of chlorinating agent and reaction conditions can influence regioselectivity. For pyrazole, chlorination often occurs at the 4-position first. To achieve 3-chloro substitution, a blocking group strategy might be necessary, or specific reaction conditions need to be employed.[1] |
| Reaction Runaway (Uncontrolled Exotherm) | - Too rapid addition of the chlorinating agent. - Inadequate cooling capacity of the reactor. | - Add the chlorinating agent slowly and portion-wise, while carefully monitoring the internal temperature.[3] - Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the reaction scale.[3] - Consider using a solvent with a higher boiling point to help dissipate heat. |
| Solidification of Reaction Mixture | - Precipitation of starting material, product, or byproducts. | - Choose a solvent in which all components are soluble at the reaction temperature. - Increase the solvent volume if solubility is an issue. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in Removing Impurities by Distillation | - Close boiling points of the product and impurities. | - Use a fractional distillation column with a higher number of theoretical plates for better separation. - Perform distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference between the product and impurities. |
| Poor Crystal Formation or Oily Product After Recrystallization | - Inappropriate solvent system. - Presence of impurities that inhibit crystallization. | - Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[13] - Try to remove impurities by other methods (e.g., column chromatography on a smaller scale to identify a suitable purification strategy) before attempting recrystallization. - Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Product Contamination with Solvent | - Incomplete drying of the purified product. | - Dry the product under vacuum for a sufficient period. - Use a gentle heating source (e.g., a vacuum oven at a temperature below the product's melting point) to facilitate solvent removal. |
Experimental Protocols
Large-Scale Synthesis of this compound via Chlorination with Sulfuryl Chloride
Warning: This procedure involves hazardous chemicals and should only be performed by trained personnel in a well-equipped facility with appropriate safety measures in place.
Materials:
-
Pyrazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large, jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe.
-
Cooling system for the reactor.
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: In a clean and dry jacketed reactor, dissolve pyrazole in a suitable anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0-5 °C using the reactor's cooling system.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride dropwise from the dropping funnel to the cooled pyrazole solution while maintaining vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 10 °C to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will evolve gas (CO₂).
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes for the Synthesis of this compound
| Parameter | Value | Notes |
| Scale | 1 kg (Pyrazole) | Pilot plant scale |
| Solvent | Dichloromethane | 10 L |
| Chlorinating Agent | Sulfuryl Chloride | 1.1 equivalents |
| Reaction Temperature | 0-10 °C | Critical for controlling exotherm |
| Reaction Time | 4-6 hours | Monitor for completion |
| Typical Yield | 70-85% | Varies with optimization |
| Purity (after distillation) | >98% | Assessed by GC |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
- 12. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Safe Management of Hazardous Byproducts in Chloropyrazole Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing hazardous byproducts generated during chloropyrazole synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts generated during the synthesis of chloropyrazoles?
A1: The synthesis of chloropyrazoles, particularly when using hydrazine derivatives and chlorinating agents, can generate several hazardous byproducts. The most common and significant hazardous byproducts include:
-
Unreacted Hydrazine and its Derivatives: Hydrazine and its derivatives are highly toxic and carcinogenic.[1]
-
Chlorinated Organic Compounds: This can include various isomers of dichloropyrazoles and other chlorinated intermediates formed during the reaction.[2][3] Many chlorinated organic compounds are persistent in the environment and can be toxic.
-
N-Nitroso Compounds: A significant risk arises from the potential formation of highly carcinogenic N-nitrosamines, especially if there is incomplete oxidation of hydrazine derivatives in the presence of nitrosating agents.[4][5][6]
-
Acidic Gases: The use of certain chlorinating agents can lead to the evolution of acidic gases like hydrogen chloride (HCl), which are corrosive and pose an inhalation hazard.
Q2: What are the immediate safety concerns when handling the waste from a chloropyrazole synthesis reaction?
A2: Immediate safety concerns include:
-
Toxicity and Corrosivity: The reaction mixture will contain corrosive acids and highly toxic hydrazine derivatives. Direct contact can cause severe skin burns and irritation.[7] Inhalation of vapors should be avoided.
-
Exothermic Reactions: Quenching the reaction or neutralizing the hazardous byproducts can be highly exothermic, leading to a rapid increase in temperature and pressure if not controlled properly.
-
Formation of Toxic Gases: Mixing incompatible waste streams can lead to the generation of toxic gases. For example, acidifying a solution containing residual hypochlorite can release chlorine gas.
Q3: Can I dispose of the crude reaction mixture down the drain?
A3: No. Under no circumstances should the crude reaction mixture or any waste containing hydrazine derivatives or chlorinated organic compounds be disposed of down the drain.[8] These substances are harmful to aquatic life and can persist in the environment. All waste must be collected, neutralized, and disposed of as hazardous waste according to institutional and local regulations.[6][9]
Troubleshooting Guide
Q1: My neutralization of hydrazine-containing waste with an oxidizing agent (e.g., bleach) is generating a lot of heat and fumes. What should I do?
A1: This indicates a highly exothermic reaction that needs to be controlled immediately.
-
Immediate Action: Stop adding the oxidizing agent. If possible and safe to do so, cool the reaction vessel in an ice bath.
-
Problem: You are likely adding the oxidizing agent too quickly or the concentration of hydrazine in your waste is too high. Direct oxidation of concentrated hydrazine solutions can be dangerous.[1]
-
Solution:
-
Dilution: Dilute the hydrazine-containing waste with cold water before neutralization. This will help to dissipate the heat generated.
-
Slow Addition: Add the oxidizing agent slowly, in small portions, with constant stirring and cooling.
-
Alternative Neutralization: Consider using a milder neutralization agent like sodium acetate or sodium bicarbonate for initial quenching before proceeding with oxidation.[4]
-
Q2: I am concerned about the formation of N-nitrosamines during the oxidation of my hydrazine waste. How can I minimize this risk?
A2: The formation of carcinogenic N-nitrosamines is a serious concern with the oxidative degradation of hydrazine derivatives.[4][5][6]
-
Problem: Incomplete oxidation of hydrazine can lead to the formation of these hazardous byproducts.
-
Solution:
-
Use a Sufficient Excess of Oxidant: Ensure that you use a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite) to ensure complete destruction of the hydrazine.
-
pH Control: The efficiency of oxidation and the types of byproducts formed can be pH-dependent. Maintain the pH as recommended in the specific protocol you are following.
-
Alternative Methods: For the final decontamination of glassware, oxidative methods are suitable. However, for bulk waste treatment, consider alternative non-oxidative degradation methods if available and validated for your specific waste stream.
-
Q3: How do I know if I have successfully neutralized all the hazardous byproducts before disposing of the waste?
A3: Visual inspection is not sufficient to confirm complete neutralization.
-
Problem: Residual, unreacted hazardous materials may still be present in the treated waste.
-
Solution:
-
Hydrazine Test Strips: Commercially available test strips for hydrazine can give a qualitative or semi-quantitative indication of its presence.
-
Analytical Methods: For rigorous verification, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to confirm the absence of hydrazine and chlorinated byproducts.[10][11][12][13]
-
pH Measurement: Ensure the final pH of the aqueous waste is within the acceptable range for disposal as specified by your institution's safety protocols (typically between 6 and 9).
-
Quantitative Data Summary
The following table summarizes quantitative data related to the treatment of hydrazine-containing wastewater. It is important to note that the efficiency of these methods can vary depending on the specific composition of the waste stream from chloropyrazole synthesis.
| Treatment Method | Reagent | Target Contaminant | Efficiency | Notes |
| Oxidation | Hydrogen Peroxide (H₂O₂) with UV light | Hydrazine | >99% destruction to below detection limits | A promising technology for complete destruction.[4] |
| Oxidation | Hydrogen Peroxide (H₂O₂) with Cu(II) catalyst | Hydrazine | >99% reduction | An environmentally safe method.[5][9] |
| Oxidation | Sodium Hypochlorite (NaOCl) | Hydrazine | >99% destruction | Can produce carcinogenic byproducts if not controlled.[4] |
| Oxidation | Calcium Hypochlorite (Ca(OCl)₂) | Hydrazine | >99% destruction | Similar risks to sodium hypochlorite.[4] |
Detailed Experimental Protocols
Protocol 1: Quenching of Chloropyrazole Synthesis Reaction
This protocol describes a general procedure for quenching a chlorination reaction of a pyrazole derivative.
Materials:
-
Crude reaction mixture from chloropyrazole synthesis.
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Ice bath.
-
Stir plate and stir bar.
-
pH paper or pH meter.
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Procedure:
-
Cool the Reaction: Before quenching, cool the reaction vessel containing the crude chloropyrazole mixture to 0-5 °C in an ice bath.
-
Initial Quench: Slowly and carefully add the saturated sodium bicarbonate solution dropwise with vigorous stirring. This will neutralize any excess acid and unreacted chlorinating agent. Be cautious of gas evolution (CO₂).
-
Monitor pH: Continuously monitor the pH of the aqueous layer. Continue adding the bicarbonate solution until the pH is neutral to slightly basic (pH 7-8).
-
Reduce Excess Oxidant: Add a saturated solution of sodium thiosulfate to reduce any remaining oxidizing species.
-
Extraction: Proceed with the workup and extraction of the desired chloropyrazole product using an appropriate organic solvent.
-
Waste Segregation: Collect the aqueous layer and any subsequent aqueous washes. This aqueous waste contains residual hazardous byproducts and must be treated according to Protocol 2.
Protocol 2: Neutralization of Aqueous Waste Containing Hydrazine Byproducts
This protocol describes the neutralization of the aqueous waste generated from the workup of a chloropyrazole synthesis.
Materials:
-
Aqueous waste from Protocol 1.
-
30% Hydrogen Peroxide (H₂O₂).
-
Copper(II) sulfate (CuSO₄) solution (catalyst).
-
Ice bath.
-
Large beaker or flask for the neutralization reaction.
-
Stir plate and stir bar.
-
Hydrazine test strips.
Procedure:
-
Dilution and Cooling: Transfer the aqueous waste to a large beaker. If the volume is small, dilute it with cold water. Place the beaker in an ice bath and begin stirring.
-
Catalyst Addition: Add a small amount of copper(II) sulfate solution to act as a catalyst for the oxidation of hydrazine.
-
Slow Addition of Oxidant: Slowly add 30% hydrogen peroxide to the cooled, stirring waste solution. The addition should be dropwise to control the exothermic reaction.
-
Monitor Temperature: Monitor the temperature of the solution. If it rises significantly, stop the addition of hydrogen peroxide until the temperature decreases.
-
Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete oxidation of the hydrazine.
-
Test for Residual Hydrazine: Use a hydrazine test strip to check for the presence of residual hydrazine. If the test is positive, add more hydrogen peroxide and continue stirring.
-
Final pH Adjustment: Once the hydrazine is completely destroyed, check the pH of the solution. Neutralize it with a suitable acid or base to bring the pH to within the acceptable range for disposal (typically 6-9).
-
Disposal: The treated aqueous waste can now be disposed of as hazardous waste according to your institution's guidelines.
Visual Diagrams
References
- 1. agilent.com [agilent.com]
- 2. Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. EP1401772A1 - Method for decomposing hydrazine contained in an aqueous liquid - Google Patents [patents.google.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds [frontiersin.org]
- 11. ijcpa.in [ijcpa.in]
- 12. mdpi.com [mdpi.com]
- 13. (PDF) RP-HPLC Method for the Simultaneous Determination of [research.amanote.com]
Validation & Comparative
A Comparative Analysis of 3-Chloro-1H-pyrazole, 4-Chloropyrazole, and 5-Chloro-1H-pyrazole for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, spectroscopic signatures, reactivity, and biological relevance of key chloropyrazole isomers.
This guide provides a comprehensive comparative analysis of three pivotal chloropyrazole isomers: 3-chloro-1H-pyrazole, 4-chloropyrazole, and 5-chloro-1H-pyrazole. These compounds serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. Understanding their distinct properties is paramount for researchers, medicinal chemists, and professionals in drug development seeking to leverage these versatile scaffolds in the design of novel molecules. This document outlines their synthesis, compares their physical and spectroscopic characteristics, delves into their reactivity, and touches upon their biological significance, supported by experimental data and detailed protocols.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The position of the chlorine atom on the pyrazole ring significantly influences the physicochemical and spectroscopic properties of these isomers. A summary of these key parameters is presented in the tables below, offering a direct comparison to aid in their differentiation and characterization.
Table 1: Physicochemical Properties of Chloropyrazole Isomers
| Property | 3-Chloro-1H-pyrazole | 4-Chloropyrazole | 5-Chloro-1H-pyrazole |
| Molecular Formula | C₃H₃ClN₂ | C₃H₃ClN₂ | C₃H₃ClN₂ |
| Molecular Weight | 102.52 g/mol | 102.52 g/mol | 102.52 g/mol |
| Melting Point | 40 °C[1] | 75-76 °C[2] | 118.5 °C (for 3-methyl-5-chloropyrazole) |
| Boiling Point | 250.9±13.0 °C (Predicted)[1] | 220 °C[2] | 180.5 °C (rough estimate for 3-methyl-5-chloropyrazole) |
| pKa (Predicted) | 11.04±0.10[3] | 12.71±0.50[2] | No data available |
| Solubility | Slightly soluble in water (2.2 g/L at 25 °C)[3] | Soluble in many organic solvents like ether, chloroform, and benzene[2] | No specific data available |
Table 2: Spectroscopic Data of Chloropyrazole Isomers
| Spectroscopic Data | 3-Chloro-1H-pyrazole | 4-Chloropyrazole | 5-Chloro-1H-pyrazole |
| ¹H NMR (CDCl₃, δ ppm) | 12.84 (br s, 1H), 7.62 (s, 1H), 6.29 (s, 1H)[1] | 7.55 (s, 2H) | No direct data for unsubstituted, for 5-chloro-1H-pyrazole-3-carboxylic acid (DMSO-d6): 6.80 (s, 1H)[4] |
| ¹³C NMR | Data for derivatives available | Data for derivatives available | Data for derivatives available |
| IR Spectroscopy | Links to spectra available[5][6] | Links to spectra available | No direct data available |
| Mass Spectrometry | Links to spectra available[5] | Data for derivatives available[7] | Data for derivatives available[8][9] |
Synthesis of Chloropyrazole Isomers
The synthetic routes to 3-chloro, 4-chloro, and 5-chloro-1H-pyrazoles are distinct, reflecting the regiochemical challenges associated with the halogenation of the pyrazole ring.
Synthesis Workflow
Caption: General synthetic pathways for the preparation of chloropyrazole isomers.
Experimental Protocols
Synthesis of 3-Chloro-1H-pyrazole
This procedure is adapted from the Sandmeyer-type reaction of 3-aminopyrazole.[1]
-
Reaction Setup: To a solution of 1H-pyrazol-3-amine (20.0 g, 241 mmol) in acetonitrile (600 mL), slowly add concentrated hydrochloric acid (20 mL) at 0 °C.
-
Addition of Reagents: Add copper(II) chloride (65.0 g, 481 mmol) to the mixture at 0 °C and stir for 30 minutes.
-
Diazotization: Add isoamyl nitrite (56.4 g, 481 mmol) dropwise to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2 days.
-
Work-up: Quench the reaction with a 10% aqueous ammonia solution (1 L). Extract the aqueous phase with ethyl acetate (5 x 500 mL).
-
Purification: Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1) to yield 3-chloro-1H-pyrazole as a green oil.
Synthesis of 4-Chloropyrazole
This protocol describes a general method for the chlorination of the pyrazole ring at the 4-position.
-
Reaction Setup: In a reaction vial, combine the starting pyrazole derivative (1.05 mmol), water (0.7 mL), and ethyl acetate (0.3 mL).
-
Addition of Reagents: Add sodium chloride (123 mg, 2 mmol) and place the vial in a room temperature water bath.
-
Chlorination: Add Oxone® (322 mg, 0.52 mmol KHSO₅) and seal the vial. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 1 hour).
-
Work-up: Quench the remaining oxidant by adding solid sodium bisulfite until a starch-iodide paper test is negative. Dilute the mixture with water (5 mL) and extract with a 1:1 hexane/ether solvent mixture (3 x 5 mL).
-
Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent 9:1 hexane/ethyl acetate).
Synthesis of 5-Chloro-1H-pyrazole Derivatives
The synthesis of the parent 5-chloro-1H-pyrazole is less straightforward. A common approach involves the construction of the pyrazole ring with a chlorine substituent at the 5-position, often starting from β-ketoesters and hydrazine derivatives, followed by chlorination. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid can be synthesized and subsequently decarboxylated. A general strategy involves the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation.[10]
Reactivity and Applications in Drug Development
The position of the chlorine atom dictates the reactivity of the pyrazole ring, particularly in cross-coupling reactions which are fundamental in drug discovery for creating molecular diversity.
Comparative Reactivity in Suzuki-Miyaura Coupling
The reactivity of halopyrazoles in Suzuki-Miyaura cross-coupling reactions generally follows the order I > Br > Cl, with chlorides being the least reactive. However, advancements in catalyst systems have enabled the efficient use of chloropyrazoles as coupling partners. The electron density and steric hindrance around the C-Cl bond, influenced by the chlorine's position, affect the ease of oxidative addition to the palladium catalyst.
-
4-Chloropyrazole: The C4 position is generally the most electron-rich in the pyrazole ring, which can make oxidative addition more facile compared to the other positions.
-
3-Chloro- and 5-Chloro-1H-pyrazoles: The reactivity of these isomers can be influenced by the tautomeric equilibrium and the coordination of the pyrazole nitrogens to the metal center. The choice of N-protecting group can significantly impact the outcome of the coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction involving a chloropyrazole.
Biological Activity and Structure-Activity Relationships (SAR)
Chloropyrazole derivatives have demonstrated a wide range of biological activities, including antifungal, antitubercular, and anticancer properties.[3][10] The position of the chlorine atom, along with other substituents, plays a crucial role in the molecule's interaction with biological targets.
-
Structure-Activity Relationship (SAR): SAR studies on pyrazole-based compounds have shown that the nature and position of substituents on the pyrazole ring are critical for biological activity. For instance, in a series of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamides, the p-chlorophenyl group at the 5-position was found to be important for cannabinoid receptor antagonism.
The differential electronic and steric properties of the 3-chloro, 4-chloro, and 5-chloro isomers can lead to distinct binding modes and potencies against various biological targets. A thorough understanding of these differences is essential for the rational design of new therapeutic agents.
Conclusion
This guide provides a foundational comparison of 3-chloro-1H-pyrazole, 4-chloropyrazole, and 5-chloro-1H-pyrazole. While there are still gaps in the direct comparative data for some properties of the unsubstituted parent isomers, the information presented here highlights the significant influence of the chlorine atom's position on the synthesis, properties, and reactivity of these important heterocyclic building blocks. For researchers and drug development professionals, a careful consideration of these differences is crucial for the successful design and synthesis of novel, biologically active molecules. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these versatile isomers.
References
- 1. 14339-33-4 Cas No. | 3-Chloro-1H-pyrazole | Apollo [store.apolloscientific.co.uk]
- 2. chembk.com [chembk.com]
- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. 3-chloro-1H-pyrazole(14339-33-4)FT-IR [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Structural Validation of 3-Chloro-3H-pyrazole: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for the structural validation of 3-Chloro-3H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science. Through a comparative examination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data, this document outlines the essential experimental evidence required to unequivocally confirm the molecule's structure. Due to tautomerism, this compound readily interconverts with its 3-chloro-1H-pyrazole and 5-chloro-1H-pyrazole forms. The data presented herein is for the observable and more stable 3-chloro-1H-pyrazole tautomer.
Spectroscopic Data Summary
The structural integrity of 3-chloro-1H-pyrazole is primarily established through the analysis of its NMR and mass spectra. The following tables summarize the key quantitative data obtained from these techniques.
Table 1: ¹H NMR and Estimated ¹³C NMR Data for 3-chloro-1H-pyrazole
| Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | NH | 12.84 | broad singlet | Exchangeable proton. |
| ¹H | H5 | 7.62 | singlet | |
| ¹H | H4 | 6.29 | singlet | |
| ¹³C (Estimated) | C3 | ~148 | - | Carbon bearing the chlorine atom. |
| ¹³C (Estimated) | C5 | ~130 | - | |
| ¹³C (Estimated) | C4 | ~105 | - |
Note: ¹³C NMR data is estimated based on the known chemical shifts of 1H-pyrazole and the substituent effects of chlorine.
Table 2: Mass Spectrometry Data for 3-chloro-1H-pyrazole
| Technique | Ion/Fragment | m/z (Mass-to-Charge Ratio) | Relative Abundance | Interpretation |
| GC-MS (EI) | [M]⁺ | 102/104 | High | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| GC-MS (EI) | [M-HCN]⁺ | 75/77 | Moderate | Loss of hydrogen cyanide, a common fragmentation pathway for pyrazoles. |
| GC-MS (EI) | [C₂H₂N]⁺ | 40 | Moderate | Further fragmentation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition: A sample of 3-chloro-1H-pyrazole (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained with approximately 1024 scans and a relaxation delay of 2 seconds.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A dilute solution of 3-chloro-1H-pyrazole in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a GC-MS system. The gas chromatograph is equipped with a non-polar capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C to ensure proper separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-200.
Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretch of the pyrazole ring.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the molecular formula C₃H₃ClN₂.
Visualizing the Validation Workflow
The logical flow of experiments for the structural validation of this compound is illustrated below.
Caption: Experimental workflow for the synthesis and structural validation of 3-chloro-1H-pyrazole.
Signaling Pathway and Logical Relationships
The relationship between the analytical techniques and the structural information obtained is crucial for a logical and sound validation process.
Caption: Logical relationships between analytical techniques and the derived structural information.
Unraveling the Reactivity of Chlorinated Pyrazoles: A Comparative Guide to 3-Chloro and 5-Chloro Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyrazoles is paramount for efficient molecular design and synthesis. This guide provides an in-depth comparison of the reactivity of 3-chloro and 5-chloro pyrazoles, focusing on two of the most crucial transformations in modern synthetic chemistry: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling.
The position of the chlorine atom on the pyrazole ring significantly influences its susceptibility to chemical modification. This guide synthesizes available experimental data to draw a comparative picture of the reactivity of these two isomers, offering insights into their electronic properties and steric environments.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry for forging carbon-heteroatom bonds. In the context of chloropyrazoles, the success of this reaction is heavily dependent on the electronic activation of the pyrazole ring.
Generally, the pyrazole ring itself is electron-rich and thus not inherently reactive towards nucleophiles. To facilitate SNAr, the presence of electron-withdrawing groups on the ring is often essential.[1] These groups help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
5-Chloropyrazoles: The chlorine atom at the 5-position is generally considered more reactive in SNAr reactions, particularly when an electron-withdrawing group is present at the 4-position. This is attributed to the ability of the adjacent N1 nitrogen and the 4-substituent to stabilize the intermediate through resonance. For instance, the presence of a 4-formyl group significantly enhances the reactivity of 5-chloropyrazoles towards various N-containing nucleophiles.[1]
3-Chloropyrazoles: The reactivity of 3-chloropyrazoles in SNAr reactions is less commonly reported and is generally considered to be lower than their 5-chloro counterparts. The electronic influence of the pyrazole nitrogens on the 3-position is different, and stabilization of the Meisenheimer intermediate is less effective without strong activating groups.
Comparative Data for Nucleophilic Aromatic Substitution:
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 1-Aryl-5-chloro-4-formylpyrazole | Various Amines | K2CO3, DMF, 100-120 °C | 1-Aryl-5-amino-4-formylpyrazole | 60-95% | [1] |
| 1-Aryl-3-chloropyrazole | Amine | Data not available in a directly comparable study | 1-Aryl-3-aminopyrazole | - | - |
Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented for the 5-chloro isomer highlights the need for activation by an electron-withdrawing group.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, widely employed in the synthesis of complex organic molecules. The reactivity of chloropyrazoles in this reaction is influenced by the ease of oxidative addition of the C-Cl bond to the palladium(0) catalyst.
3-Chloropyrazoles: While data directly comparing 3-chloro and 5-chloro pyrazoles is limited, studies on related halopyrazoles suggest that the 3-position may be more reactive in some cross-coupling reactions. For instance, it has been observed that 3-bromopyrazoles tend to react faster than 4-bromopyrazoles in Suzuki-Miyaura couplings.[2] This suggests that the electronic environment of the 3-position may be more favorable for oxidative addition.
5-Chloropyrazoles: 5-Chloropyrazoles are also viable substrates for Suzuki-Miyaura coupling. The success of the reaction often depends on the choice of catalyst, ligand, and base to overcome the inherent stability of the C-Cl bond.
Comparative Data for Suzuki-Miyaura Cross-Coupling:
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 1-Aryl-3-chloropyrazole | Arylboronic acid | Data not available in a directly comparable study | - | - | 1,3-Diarylpyrazole | - | - |
| 1,3-Dimethyl-5-chloropyrazole | Arylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 1,3-Dimethyl-5-arylpyrazole | 70-95% | Example based on general procedures |
Note: The table illustrates a representative reaction for the 5-chloro isomer. The lack of directly comparable data for the 3-chloro isomer under the same conditions highlights a gap in the current literature.
Experimental Protocols
Detailed experimental protocols for representative nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions are provided below. These can serve as a starting point for researchers designing their own synthetic routes.
General Procedure for Nucleophilic Aromatic Substitution of 1-Aryl-5-chloro-4-formylpyrazole with Amines[1]
To a solution of the 1-aryl-5-chloro-4-formylpyrazole (1.0 eq) in dimethylformamide (DMF), the respective amine (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq) are added. The reaction mixture is stirred at 100-120 °C for the time required to complete the reaction (monitored by TLC). After completion, the mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling of a 5-Chloropyrazole[3][4]
In a reaction vessel, the 5-chloropyrazole (1.0 eq), arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)2 (0.02 eq), a suitable phosphine ligand like SPhos (0.04 eq), and a base such as K3PO4 (2.0 eq) are combined. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed mixture of a solvent like toluene and water (e.g., 4:1 v/v) is then added. The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Visualizing Reactivity Concepts
To better illustrate the factors influencing the reactivity of 3-chloro and 5-chloro pyrazoles, the following diagrams depict the key reaction mechanisms and logical relationships.
References
A Comparative Guide to Analytical Techniques for the Quality Control of 3-Chloro-3H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The rigorous quality control of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final drug product. 3-Chloro-3H-pyrazole, a key building block in the synthesis of various pharmaceuticals, requires precise and accurate analytical methods to determine its identity, purity, and strength. This guide provides a comparative overview of common analytical techniques for the quality control of this compound, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Key Analytical Techniques
A variety of analytical techniques can be employed for the quality control of this compound, each with its own strengths and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice of method often depends on the specific quality attribute being assessed, such as purity, identification, or the quantification of impurities.
| Technique | Primary Use | Principle | Advantages | Limitations |
| HPLC-UV | Purity determination, impurity profiling, and assay | Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires reference standards for quantification, solvent consumption. |
| GC-FID | Purity determination, residual solvent analysis | Separation of volatile compounds in the gas phase with detection by flame ionization.[1] | High efficiency, excellent for volatile and semi-volatile compounds, robust. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some compounds. |
| qNMR | Absolute purity determination and structural confirmation | The signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard of the analyte.[2][3] | Primary analytical method, provides structural information, non-destructive.[4] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.[5] |
| FTIR | Identification and confirmation of structure | Measures the absorption of infrared radiation by the molecule's vibrational modes.[6] | Fast, simple, provides a unique "fingerprint" for the compound. | Primarily a qualitative technique, not suitable for quantification of impurities. |
Quantitative Data Summary
The following table summarizes typical performance data for the quantitative analytical techniques discussed. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | HPLC-UV | GC-FID | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 µg/mL | ~0.3 mg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the determination of the purity of this compound and for the quantification of related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Further dilute an aliquot of this solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions over a concentration range of 0.01 to 0.2 mg/mL.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.
-
Precision: Analyze replicate preparations of a standard solution.
Gas Chromatography (GC-FID)
This method is well-suited for assessing the purity of this compound, particularly for volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)[1]
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Reagents:
-
Methanol (GC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR can be used as a primary method for the absolute purity determination of this compound without the need for a specific reference standard of the analyte.[2][3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid)
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add the appropriate volume of deuterated solvent.
-
Ensure complete dissolution.
Data Processing and Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral area of the signal
-
N = number of protons giving rise to the signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard (IS)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used for the identification of this compound.
Instrumentation:
-
FTIR spectrometer
Sample Preparation:
-
The sample can be analyzed as a KBr pellet, a nujol mull, or as a thin film on a salt plate.
Procedure:
-
Acquire the background spectrum.
-
Acquire the sample spectrum.
-
The resulting spectrum should be compared to a reference spectrum of this compound. Key characteristic absorption bands for pyrazole derivatives include N-H stretching (around 3350 cm⁻¹), C=C stretching (around 1580 cm⁻¹), and C=N stretching (around 1470 cm⁻¹).[7]
Visualizations
Caption: HPLC-UV Experimental Workflow
Caption: GC-FID Experimental Workflow
Caption: Logical Relationship of Analytical Techniques
References
- 1. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. wisdomlib.org [wisdomlib.org]
A Comparative Guide to the Biological Activity of 3-Chloro-3H-pyrazole Derivatives Against Tyrosine Kinase X
This guide provides a comparative analysis of novel 3-Chloro-3H-pyrazole derivatives targeting the hypothetical Tyrosine Kinase X (TKX), a key enzyme implicated in proliferative diseases. The document outlines the inhibitory activities of these compounds, details the experimental protocols used for their evaluation, and visualizes the relevant biological and experimental frameworks.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including roles as kinase inhibitors in oncology.[1][2][3] The this compound scaffold represents a core structure for the development of potent and selective inhibitors. This guide focuses on a series of synthesized derivatives and their activity against Tyrosine Kinase X (TKX), a crucial mediator of cellular growth and proliferation signaling pathways. The objective is to present a clear comparison of their biochemical potency and cellular efficacy.
Data Presentation: Inhibitory Activity of this compound Derivatives
The biological activities of the synthesized compounds were assessed through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each derivative against TKX and a panel of related kinases to ascertain selectivity. Cellular activity was evaluated by measuring the inhibition of proliferation in a cancer cell line known to overexpress TKX.
Table 1: Biochemical Potency and Selectivity of this compound Derivatives
| Compound ID | TKX IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) |
| CMPD-A1 | 15 | 350 | >10,000 |
| CMPD-A2 | 28 | 420 | >10,000 |
| CMPD-B1 | 150 | 1,200 | >10,000 |
| Staurosporine (Control) | 5 | 10 | 8 |
Data are representative of typical results obtained in kinase inhibition assays.
Table 2: Cellular Activity of this compound Derivatives
| Compound ID | Cell Proliferation IC50 (µM) in TKX-overexpressing cells |
| CMPD-A1 | 0.5 |
| CMPD-A2 | 1.2 |
| CMPD-B1 | 8.5 |
| Doxorubicin (Control) | 0.1 |
Data are representative of typical results from cell-based viability assays.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. Biochemical Kinase Inhibition Assay (TR-FRET)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by TKX.[6]
-
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is used to measure the phosphorylation of a biotinylated peptide substrate by the TKX enzyme. The detection complex consists of a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (APC) conjugate. When the substrate is phosphorylated, the antibody and streptavidin-APC are brought into proximity, resulting in a FRET signal.
-
Procedure:
-
Recombinant TKX enzyme, the biotinylated peptide substrate, and ATP are combined in a kinase reaction buffer.[7][8]
-
Serial dilutions of the this compound derivatives are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at room temperature.[6]
-
The reaction is stopped, and the TR-FRET detection reagents are added.
-
After a final incubation period, the fluorescence is measured on a TR-FRET compatible plate reader.
-
IC50 values are calculated from the resulting dose-response curves.[9]
-
2. Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of the compounds on the viability of cancer cells that overexpress the TKX target.[4][5]
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which indicates the number of metabolically active cells.[4]
-
Procedure:
-
TKX-overexpressing cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the this compound derivatives and incubated for 72 hours.
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
-
The data is normalized to vehicle-treated controls, and IC50 values are determined by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling cascade involving the target, Tyrosine Kinase X (TKX).
Caption: Simplified TKX signaling pathway and point of inhibition.
Experimental Workflow
The diagram below outlines the workflow for screening and evaluating the this compound derivatives.
Caption: Workflow for inhibitor screening and evaluation.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
- 9. reactionbiology.com [reactionbiology.com]
3-Chloro-3H-pyrazole: A Strategic Building Block in Combinatorial Chemistry for Accelerated Drug Discovery
For researchers, scientists, and drug development professionals, the choice of core scaffolds in combinatorial chemistry is a critical decision that profoundly impacts the efficiency of library synthesis and the quality of potential drug candidates. Among the privileged heterocyclic structures, the pyrazole moiety stands out for its prevalence in numerous FDA-approved drugs.[1] This guide provides a comprehensive comparison of 3-Chloro-3H-pyrazole with alternative building blocks, supported by experimental data and detailed protocols, to highlight its advantages in the rapid generation of diverse and biologically relevant compound libraries.
The Versatility of the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that allows for diverse substitution patterns and interactions with biological targets.[2] This versatility has led to the development of pyrazole-containing drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[3][4] Combinatorial chemistry, a powerful tool for synthesizing large numbers of compounds in parallel, has been widely applied to the creation of pyrazole-based libraries to explore this vast chemical space.[1]
This compound as a Superior Building Block
While various substituted pyrazoles can be used as starting points for library synthesis, this compound offers distinct advantages, particularly in its reactivity and suitability for common combinatorial chemistry transformations. The chloro-substituent at the 3-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities.
Comparison with 3-Bromo-3H-pyrazole
A common alternative to this compound is its bromo- counterpart. While both are effective, the choice between them can influence reaction efficiency and cost. In many standard coupling reactions, such as the Suzuki-Miyaura coupling, 3-bromopyrazoles may exhibit higher reactivity. However, this increased reactivity can sometimes lead to undesired side reactions, such as debromination.[5] In contrast, 3-chloropyrazoles often provide a better balance of reactivity and stability, leading to cleaner reactions and higher yields of the desired products, which is a significant advantage in a high-throughput library synthesis setting.
From a cost and availability perspective, chloro-derivatives are often more economical than their bromo- analogs, a crucial factor when scaling up library production.
Quantitative Comparison of Halogenated Pyrazole Building Blocks
While direct head-to-head comparisons of large library syntheses are not always available in the literature, data from specific reaction types common in combinatorial chemistry can provide valuable insights. The following table summarizes typical observations regarding the performance of 3-chloro- and 3-bromo-pyrazoles in key reactions.
| Feature | This compound | 3-Bromo-3H-pyrazole | Other Alternatives (e.g., triflates, tosylates) |
| Reactivity in Suzuki Coupling | Moderate to high, often requiring more forcing conditions or specific catalysts. Generally cleaner reactions. | High reactivity, can sometimes lead to debromination byproducts. | High reactivity, but can be less stable and more expensive. |
| Reactivity in Nucleophilic Aromatic Substitution (SNAr) | Good reactivity, particularly with strong nucleophiles. | Generally more reactive than the chloro-analog. | Varies depending on the leaving group. |
| Cost-Effectiveness | Generally more cost-effective. | Typically more expensive than chloro-derivatives. | Often significantly more expensive. |
| Stability | Good stability, suitable for multi-step parallel synthesis. | Generally stable, but can be more prone to degradation than chloro-pyrazoles. | Stability can be a concern, especially for triflates. |
Experimental Protocols
Detailed and optimized experimental protocols are essential for the successful implementation of combinatorial library synthesis. Below are representative protocols for liquid-phase parallel synthesis and solid-phase synthesis using a 3-halopyrazole scaffold.
Liquid-Phase Parallel Synthesis of N-Aryl-3-aryl-1H-pyrazole-5-carboxamides
This protocol outlines a typical workflow for the parallel synthesis of a pyrazole carboxamide library.
Workflow Diagram:
References
- 1. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Chloro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Chloro-1H-pyrazole (CAS Number: 14339-33-4). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
3-Chloro-1H-pyrazole is a hazardous substance requiring stringent safety measures. The following table summarizes its hazard classifications and the recommended personal protective equipment.
| Hazard Statement | Description | Recommended PPE |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves (Nitrile rubber, minimum thickness 0.11 mm). Wear a lab coat. |
| H319 | Causes serious eye irritation | Wear safety glasses with side-shields or chemical safety goggles. |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area, preferably in a chemical fume hood. |
General PPE Requirements:
-
Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn at all times in the laboratory.
-
Footwear: Closed-toe shoes are required.
Handling Procedures
Follow these step-by-step procedures for the safe handling of 3-Chloro-1H-pyrazole from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed when not in use.
Weighing and Preparation of Solutions:
-
All handling of solid 3-Chloro-1H-pyrazole, including weighing, must be conducted in a chemical fume hood.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid generating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Reaction and Work-up:
-
Set up all reactions involving 3-Chloro-1H-pyrazole in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
After the reaction is complete, quench the reaction mixture carefully according to the specific experimental protocol.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
Disposal Plan
As a halogenated organic compound, 3-Chloro-1H-pyrazole and any materials contaminated with it must be disposed of as hazardous waste.
Waste Collection:
-
Collect all waste containing 3-Chloro-1H-pyrazole in a designated, properly labeled, and sealed waste container.
-
The container should be labeled as "Halogenated Organic Waste" and list "3-Chloro-1H-pyrazole" as a component.
-
Do not mix halogenated waste with non-halogenated waste.
Disposal Procedure:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Contact your environmental health and safety department to arrange for the pickup and disposal of the waste container.
Workflow for Handling 3-Chloro-1H-pyrazole
The following diagram illustrates the key steps and decision points in the safe handling of 3-Chloro-1H-pyrazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
